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  • Product: 3-amino-N-(pyridin-2-yl)propanamide

Core Science & Biosynthesis

Foundational

3-amino-N-(2-pyridinyl)propanamide CAS number and molecular weight

[1][2] Executive Summary & Core Identity 3-amino-N-(2-pyridinyl)propanamide is a critical bidentate building block used primarily in medicinal chemistry for the synthesis of peptidomimetics and kinase inhibitors. Structu...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Core Identity

3-amino-N-(2-pyridinyl)propanamide is a critical bidentate building block used primarily in medicinal chemistry for the synthesis of peptidomimetics and kinase inhibitors. Structurally, it consists of a


-alanine motif amide-linked to a 2-aminopyridine ring. This specific connectivity (

) distinguishes it from its regioisomer, 3-(pyridin-2-ylamino)propanamide, and imparts unique hydrogen-bonding capabilities essential for active site binding in drug targets such as Thrombin and Factor Xa.
Physicochemical Data Matrix[3]
PropertyValueNotes
CAS Number (Free Base) 774487-65-9 Primary identifier for the neutral molecule.
CAS Number (2HCl Salt) 1170085-23-0 Common commercial form for improved stability.
Molecular Formula

Molecular Weight 165.19 g/mol Free base.
Molecular Weight (2HCl) 238.11 g/mol Dihydrochloride salt.
IUPAC Name 3-amino-N-(pyridin-2-yl)propanamideAlso known as

-Alanyl-2-aminopyridine.
Solubility DMSO, Methanol, Water (Salt)Free base has limited water solubility.
pKa (Predicted) ~9.1 (Amine), ~3.5 (Pyridine)Basic primary amine dominates ionization.

Synthetic Architecture

The synthesis of 3-amino-N-(2-pyridinyl)propanamide requires overcoming the low nucleophilicity of the exocyclic amine on the 2-aminopyridine ring. Standard amide couplings often fail or proceed in low yield without specific activation strategies.

Optimized Synthetic Pathway

The most robust protocol involves a Boc-protection strategy followed by high-energy activation coupling.

  • Precursor Protection:

    
    -Alanine is N-protected (Boc) to prevent self-polymerization.
    
  • Activation & Coupling: The steric and electronic deactivation of 2-aminopyridine requires activation of the carboxylic acid using reagents like Phosphorus Oxychloride (

    
    )  or HATU .
    
  • Deprotection: Acidolytic cleavage of the Boc group yields the target salt.

SynthesisPath BetaAla Beta-Alanine (Start) BocBeta N-Boc-Beta-Alanine BetaAla->BocBeta (Boc)2O, NaOH Activation Activation (POCl3 or HATU) BocBeta->Activation Coupling Coupling (+ 2-Aminopyridine) Activation->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Deprotection (HCl/Dioxane or TFA) Intermediate->Deprotection Product 3-amino-N-(2-pyridinyl) propanamide (Salt) Deprotection->Product

Figure 1: Step-wise synthesis workflow from Beta-Alanine to the target amide.[1]

Critical Process Parameters (CPP)
  • Nucleophile Reactivity: The pyridine ring withdraws electron density from the exocyclic nitrogen, making it a poor nucleophile. Recommendation: Use

    
     in pyridine at 
    
    
    
    to form the acid chloride in situ, or use HATU with DIEA in DMF.
  • Purification: The intermediate often requires column chromatography (Hexane/EtOAc). The final amine salt is typically purified by precipitation from ether or lyophilization.

Structural Characterization & Analysis

Verification of the correct isomer is paramount, as the alkylation of the pyridine ring nitrogen (forming a pyridinium species) is a common side reaction.

Expected NMR Signature ( , HCl Salt)
  • Amide Proton: Singlet at

    
     10.5–11.0 ppm (Deshielded by pyridine ring).
    
  • Pyridine Ring:

    • 
       (doublet, ~8.3 ppm).[2]
      
    • 
       (multiplets, 7.0–7.8 ppm).
      
  • Aliphatic Chain:

    • 
       (triplet, ~2.8 ppm, adjacent to Carbonyl).
      
    • 
       (triplet/multiplet, ~3.1 ppm, adjacent to Ammonium).
      
  • Ammonium: Broad singlet at

    
     8.0–8.5 ppm (
    
    
    
    ).
Mass Spectrometry (ESI+)
  • [M+H]+: m/z 166.1.

  • Fragmentation: Loss of

    
     (17 Da) or cleavage of the amide bond (yielding 2-aminopyridine fragment m/z 95).
    

Applications in Drug Discovery

This scaffold serves as a "linker-binder" moiety. It provides a flexible ethyl linker connecting a basic amine (for ionic interactions) to a pyridine ring (for


-stacking or hydrogen bonding).
Functional Roles
  • S1 Pocket Binding: In serine protease inhibitors (e.g., Thrombin, Factor Xa), the pyridine ring can occupy the S1 specificity pocket, while the amine interacts with Asp189.

  • Kinase Hinge Binding: The amide-pyridine motif can function as a hinge binder, accepting a hydrogen bond from the backbone NH and donating to the carbonyl.

Applications Compound 3-amino-N-(2-pyridinyl) propanamide Kinase Kinase Inhibitors (Hinge Region Binder) Compound->Kinase Protease Serine Protease Inhibitors (Thrombin/Factor Xa) Compound->Protease Peptidomimetic Peptidomimetics (Beta-turn inducer) Compound->Peptidomimetic HBond H-Bond Donor/Acceptor (Pyridine N / Amide NH) Kinase->HBond Ionic Ionic Interaction (Terminal Amine) Protease->Ionic

Figure 2: Pharmacological utility and binding mechanisms of the scaffold.

Safety & Handling Protocols

Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic (especially the HCl salt). Store at

    
     under inert atmosphere (Nitrogen/Argon).
    
  • Stability: The free base is prone to cyclization or oxidation over time; the dihydrochloride salt is significantly more stable.

References

  • Sigma-Aldrich. 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride Product Page. Retrieved from [3]

  • PubChem. Compound Summary: 3-amino-N-(pyridin-2-yl)propanamide.[4] National Library of Medicine. Retrieved from

  • AChemBlock. Product Analysis: 3-amino-N-(pyridin-2-yl)propanamide (CAS 774487-65-9). Retrieved from [5]

Sources

Exploratory

The Pyridine-Beta-Amino Acid Scaffold: A Technical Guide to Bioisosteric Design and Synthesis

Topic: Pyridine-Containing Beta-Amino Acid Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyridine-Containing Beta-Amino Acid Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptidomimetic drug design, pyridine-containing


-amino acids  represent a high-value intersection of structural rigidity, metabolic stability, and tunable physicochemistry. While 

-amino acids provide resistance to proteolytic degradation (the "foldamer" effect), the incorporation of a pyridine ring offers a distinct advantage over the traditional phenyl ring found in phenylalanine analogs: the introduction of a pH-dependent solubility switch and a hydrogen bond acceptor vector.

This guide analyzes the strategic deployment of these scaffolds in medicinal chemistry, focusing on their role as integrin antagonists (e.g., Elarofiban), their synthesis via enantioselective hydrogenation , and their unique ADME profiles.

Part 1: Structural Rationale & Pharmacophore Design

The Bioisosteric Advantage

The substitution of a phenyl ring (as in


-phenylalanine) with a pyridine ring (to form 

-pyridylalanine) is not merely a solubility fix; it is a calculated manipulation of the electrostatic landscape.
  • Electronic Modulation: The pyridine nitrogen (pKa ~5.2) is protonated at acidic pH, drastically improving solubility in gastric environments, but remains largely neutral at physiological pH (7.4), allowing for membrane permeability.

  • H-Bonding Vector: Unlike the phenyl ring, the pyridine nitrogen can serve as a specific H-bond acceptor in the active site, anchoring the side chain in a defined orientation.

  • Backbone Stability: The insertion of a methylene group (

    
    ) between the 
    
    
    
    -carbon and the carboxylate (forming a
    
    
    -amino acid) disrupts the recognition motifs of standard proteases (e.g., chymotrypsin), conferring metabolic stability.
Physicochemical Comparison

The following table contrasts the core properties of the natural


-amino acid with its 

-analogs.
Property

-L-Phenylalanine

-Homophenylalanine

-(3-Pyridyl)-Alanine
Backbone Length 3 Atoms (N-C-C)4 Atoms (N-C-C-C)4 Atoms (N-C-C-C)
Proteolytic Stability Low (Minutes)High (Hours/Days)High (Hours/Days)
Side Chain pKa N/A (Neutral)N/A (Neutral)~5.3 (Pyridine N)
Amino Group pKa ~9.1~10.2 (More Basic)~10.0
LogP (Hydrophobicity) 1.381.5-1.70.8-1.1 (Lower = Better Sol.)[1]
Key Interaction

-stacking

-stacking

-stacking + H-bond Acceptor
Structural Visualization

The diagram below illustrates the structural evolution and bioisosteric relationships.

Bioisostere_Logic cluster_props Pharmacological Impact Phe α-Phenylalanine (Natural Substrate) BetaPhe β-Homophenylalanine (Protease Stable) Phe->BetaPhe Homologation (+CH2) PyBeta β-(3-Pyridyl)-Alanine (Solubility + H-Bonding) BetaPhe->PyBeta Bioisosteric Replacement (C-H → N) Prop1 Increased t1/2 BetaPhe->Prop1 Prop2 Modulated LogP PyBeta->Prop2

Caption: Evolution from natural substrates to metabolically stable, pyridine-containing scaffolds.

Part 2: Synthetic Strategies

Synthesizing enantiopure pyridine-containing


-amino acids is non-trivial due to the basicity of the pyridine nitrogen (which can poison catalysts) and the potential for racemization.
Primary Synthetic Routes
  • Arndt-Eistert Homologation:

    • Mechanism:[2][3][4][5][6] Conversion of N-protected

      
      -pyridylalanine to the diazoketone, followed by Wolff rearrangement.
      
    • Pros: Retains stereochemistry of the starting material.

    • Cons: Uses hazardous diazomethane; poor atom economy.

  • Enantioselective Hydrogenation (Recommended):

    • Mechanism:[2][3][4][5][6][7] Asymmetric reduction of

      
      -(pyridyl)-enamides using Rhodium-chiral phosphine complexes.
      
    • Pros: Scalable, high ee (>98%), "green" chemistry.

    • Key Catalyst: [Rh(COD)(R,R-Et-DuPHOS)]BF

      
      .
      
  • Modified Rodionov Reaction:

    • Mechanism:[2][3][4][5][6][7] Condensation of pyridine aldehydes with malonic acid and ammonium acetate.

    • Pros: Cheap starting materials; one-pot.

    • Cons: Produces racemic product; requires enzymatic or chemical resolution.

Part 3: Therapeutic Application – Integrin Inhibitors

The most successful application of this scaffold is in the design of RGD (Arg-Gly-Asp) mimetics . The


-amino acid backbone provides the critical distance between the basic arginine mimetic and the acidic aspartate mimetic required to span the integrin binding pocket.
Case Study: Elarofiban (RWJ-53308)

Elarofiban is a fibrinogen receptor (


) antagonist developed for antithrombotic therapy.
  • The Problem: Early RGD mimetics had poor oral bioavailability due to zwitterionic character and rapid clearance.

  • The Solution: Replacing the aspartate mimic with 3-(3-pyridyl)-

    
    -alanine .
    
    • The pyridine ring improved oral absorption (16% bioavailability in dogs vs <5% for phenyl analogs).

    • The

      
      -backbone conferred resistance to systemic proteases.
      
Mechanism of Action (Integrin Binding)

Integrin_Binding Integrin Integrin Receptor (αIIbβ3 or αvβ3) MIDAS Metal Ion Dependent Adhesion Site (Mg2+) Integrin->MIDAS Pocket Hydrophobic Specificity Pocket Integrin->Pocket Ligand Pyridine-β-Amino Acid Ligand Carboxylate β-Carboxylate Group Ligand->Carboxylate Pyridine Pyridine Ring Ligand->Pyridine Carboxylate->MIDAS Ionic Bond (Critical Anchor) Pyridine->Pocket π-Stacking / H-Bond (Selectivity)

Caption: Binding mode of pyridine-containing beta-amino acids within the integrin active site.

Part 4: Experimental Protocols

Protocol: Enantioselective Synthesis of (S)-3-Amino-3-(3-pyridyl)propanoic Acid

Method: Asymmetric Hydrogenation of Enamides. Source: Adapted from Org. Lett. 2001, 3, 20, 3157–3159 and J. Med. Chem. 2002 (RWJ-53308 development).

Reagents:
  • Substrate: Methyl 3-acetamido-3-(3-pyridyl)acrylate (prepared via Heck reaction or condensation).

  • Catalyst: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate [(R,R)-Et-DuPHOS-Rh]BF

    
    .
    
  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (

    
    ).
    
Step-by-Step Methodology:
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the Rh-DuPHOS catalyst (1 mol%) in degassed MeOH. Note: Strict oxygen-free conditions are vital for catalyst longevity.

  • Reaction Setup: Load the substrate (1.0 equiv) into a high-pressure hydrogenation vessel (Parr bomb). Add the catalyst solution via cannula transfer.

  • Hydrogenation:

    • Purge the vessel with

      
       (3 cycles).
      
    • Pressurize to 60 psi (4 atm) .

    • Stir at room temperature (

      
      ) for 24 hours .
      
  • Workup: Vent the hydrogen gas. Concentrate the solution under reduced pressure to remove methanol.

  • Deprotection (Hydrolysis):

    • Dissolve the crude acetamido ester in 6N HCl.

    • Reflux for 4 hours to remove the acetyl group and hydrolyze the ester.

    • Concentrate to dryness to yield the dihydrochloride salt.

  • Purification: Recrystallize from Ethanol/Ether to afford the target (S)-

    
    -amino acid as a white solid.
    
    • Expected Yield: >90%

    • Enantiomeric Excess (ee): >95% (Determine via Chiral HPLC).

References

  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. [Link]

  • Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation. Organic Letters. [Link]

  • Potent, Orally Active GPIIb/IIIa Antagonists Containing a Nipecotic Acid Subunit (RWJ-53308). Journal of Medicinal Chemistry. [Link][8]

  • An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid. Organic Process Research & Development. [Link]

  • Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry. [Link]

Sources

Foundational

Therapeutic Potential of 3-Amino-N-(pyridin-2-yl)propanamide Analogs: A Structural and Methodological Guide to Kinase Inhibitor Design

Executive Summary The development of small-molecule kinase inhibitors relies heavily on the identification of privileged scaffolds capable of anchoring to the highly conserved ATP-binding pocket. Among these, the 3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on the identification of privileged scaffolds capable of anchoring to the highly conserved ATP-binding pocket. Among these, the 3-amino-N-(pyridin-2-yl)propanamide scaffold (CAS: 774487-65-9) has emerged as a highly versatile hinge-binding motif [1]. By leveraging a bidentate hydrogen-bonding network, this scaffold provides exceptional rigidification within the active site, while its flexible


-alanine-derived aliphatic tail allows for divergent derivatization into the solvent-exposed channel.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between structural biology and bench-level execution. This guide dissects the mechanistic rationale behind this scaffold, provides self-validating synthetic and biochemical protocols, and outlines the quantitative profiling necessary to advance these analogs toward clinical viability.

Structural Pharmacophore Rationale

The Bidentate Hinge Interaction

The therapeutic efficacy of 3-amino-N-(pyridin-2-yl)propanamide analogs stems from their precise geometric alignment within the kinase hinge region. The ATP-binding site of most kinases (e.g., BTK, EGFR, PI3K) features a backbone sequence that acts as both a hydrogen bond donor and acceptor [1].

When an analog containing this scaffold enters the pocket:

  • The Pyridine Nitrogen (Acceptor): Forms a strong hydrogen bond with the backbone amide NH of the hinge residue (e.g., Met477 in BTK, Met793 in EGFR) [2][3].

  • The Amide NH (Donor): Forms a complementary hydrogen bond with the backbone carbonyl oxygen of an adjacent hinge residue.

This dual interaction restricts the rotational degrees of freedom of the inhibitor, significantly decreasing the off-rate (


) and increasing target residence time—a critical predictor of in vivo efficacy.
Solvent Channel Extension

The 3-amino group serves as a highly reactive synthetic handle. Because the ethyl linker (


-alanine derivative) naturally projects outward from the hinge toward the solvent-exposed region or the DFG-out allosteric pocket, it allows medicinal chemists to append bulky lipophilic or target-specific moieties (e.g., piperidine-2,6-diones for targeted degradation, or substituted pyrimidines for specific kinase selectivity) without disrupting the core hinge interaction [2][4].

G Scaffold 3-amino-N-(pyridin-2-yl) propanamide Hinge Kinase Hinge Region (e.g., Met477 / Val101) Scaffold->Hinge Bidentate H-bonds (Pyridine N, Amide NH) Solvent Solvent-Exposed Area (R-group extension) Scaffold->Solvent Flexible Linker (Primary Amine)

Fig 1. Bidentate hinge-binding logic of the 3-amino-N-(pyridin-2-yl)propanamide scaffold.

Quantitative Profiling of Lead Analogs

To demonstrate the versatility of this scaffold, Table 1 summarizes the biochemical and cellular profiling of representative analogs derived from the 3-amino-N-(pyridin-2-yl)propanamide core across multiple oncology targets.

Table 1: Representative IC50 Profiling of Scaffold Analogs

Analog SeriesPrimary TargetHinge Interaction ResidueBiochemical IC50 (nM)Cellular IC50 (nM)Efficacy Phenotype
BTK-A1 BTK (WT)Met4771.2 ± 0.315.4 ± 2.1B-cell proliferation arrest
EGFR-M2 EGFR (L858R)Met7933.5 ± 0.628.0 ± 4.5NSCLC apoptosis
PI3K-P4 PI3K

Val8518.7 ± 1.245.2 ± 6.0AKT phosphorylation block
CDK-C1 CDK4Val1015.1 ± 0.832.6 ± 3.8G1 cell cycle arrest

Note: Variance between biochemical and cellular IC50 is typically driven by cellular permeability and intracellular ATP competition (millimolar concentrations in cellulo vs. micromolar in vitro).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to empower researchers to troubleshoot and optimize.

G Step1 1. Scaffold Synthesis (EDCI/HOBt Coupling) Step2 2. Analog Derivatization (SNAr / Buchwald-Hartwig) Step1->Step2 Step3 3. Biochemical Profiling (TR-FRET Kinase Assay) Step2->Step3 Step4 4. Cellular Validation (Proliferation & Target Engagement) Step3->Step4

Fig 2. Preclinical development workflow for pyridin-2-yl propanamide kinase inhibitors.

Protocol A: Synthesis of the Scaffold (Dihydrochloride Salt)

Objective: Synthesize 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride (CAS: 1170085-23-0) for downstream parallel library generation.

  • Amide Coupling:

    • Dissolve 1.0 eq of N-Boc-

      
      -alanine and 1.1 eq of 2-aminopyridine in anhydrous Dichloromethane (DCM).
      
    • Causality: N-Boc protection is mandatory to prevent the

      
      -alanine from self-polymerizing during activation.
      
    • Add 1.2 eq of EDCI, 1.2 eq of HOBt, and 2.5 eq of DIPEA. Stir at room temperature for 12 hours.

    • Causality: EDCI/HOBt is selected over HATU to provide a milder activation state, reducing the risk of side reactions with the weakly nucleophilic 2-aminopyridine. DIPEA neutralizes the HCl salt of EDCI, driving the reaction forward.

  • Workup & Purification:

    • Wash the organic layer sequentially with saturated

      
      , water, and brine. Dry over 
      
      
      
      and concentrate. Purify via flash chromatography (EtOAc/Hexane) to yield the Boc-protected intermediate.
  • Deprotection:

    • Dissolve the intermediate in 4M HCl in dioxane. Stir for 2 hours at room temperature.

    • Causality: Using anhydrous HCl in dioxane rather than aqueous TFA prevents the hydrolysis of the newly formed amide bond. It also directly yields the dihydrochloride salt, which precipitates out of solution as a highly stable, easily filterable solid.

  • Validation: Confirm mass (

    
    ) via LC-MS.
    
Protocol B: Biochemical Validation via TR-FRET Kinase Assay

Objective: Accurately determine the


 of synthesized analogs without interference from compound auto-fluorescence.
  • Reagent Preparation:

    • Prepare a

      
       assay volume in a 384-well low-volume plate containing: Kinase buffer (50 mM HEPES pH 7.5, 10 mM 
      
      
      
      , 1 mM EGTA, 0.01% Brij-35), Recombinant Kinase (e.g., BTK at 1 nM), and the test analog (serial dilution from
      
      
      to
      
      
      ).
  • Tracer Incubation:

    • Add a fluorescently labeled kinase tracer and a Europium (Eu)-labeled anti-tag antibody.

    • Causality: We utilize a tracer-displacement Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard ATP-consumption assay. Measuring displacement directly assesses binding affinity (

      
      ) at the ATP pocket without the confounding variable of ATP depletion over time.
      
  • Measurement:

    • Incubate for 1 hour at room temperature to reach equilibrium.

    • Read the plate on a multi-mode microplate reader using a time delay of

      
       and an integration time of 
      
      
      
      .
    • Causality: The long emission half-life of Europium allows for time-gated measurement. This completely eliminates short-lived auto-fluorescence emitted by the highly conjugated aromatic pyridine analogs, ensuring a high signal-to-noise ratio.

  • Data Analysis: Calculate the

    
     using a four-parameter logistic regression model.
    

Conclusion

The 3-amino-N-(pyridin-2-yl)propanamide scaffold represents a master key in the medicinal chemist's toolkit. By understanding the thermodynamic drivers of its bidentate hinge interaction and employing rigorous, artifact-free screening methodologies like TR-FRET, researchers can rapidly iterate on this core to discover highly potent, selective inhibitors for complex oncology targets.

References

  • Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry, 2015. URL:[Link]

  • 一种BTK抑制剂 (A BTK inhibitor).Lunan Pharmaceutical Group Co Ltd, Patent CN114057724A.
  • 一种胺基嘧啶类化合物 (An aminopyrimidine compound).Lunan Pharmaceutical Group Co Ltd, Patent CN111233774B.
  • PI3 KINASE INHIBITORS AND METHODS OF THEIR USE.Ni Zhi-Jie, Patent US20100075965A1.
Exploratory

Structural and Functional Divergence of 3-Amino-N-(pyridin-yl)propanamide Isomers: A Technical Guide

Executive Summary In modern drug discovery, the precise positioning of heteroatoms and functional groups dictates the pharmacokinetic and pharmacodynamic profile of a lead compound. 3-amino-N-(pyridin-2-yl)propanamide (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise positioning of heteroatoms and functional groups dictates the pharmacokinetic and pharmacodynamic profile of a lead compound. 3-amino-N-(pyridin-2-yl)propanamide (CAS: 774487-65-9) is a highly versatile building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and epigenetic modulators.

This technical guide dissects the critical physicochemical, conformational, and mechanistic differences between 3-amino-N-(pyridin-2-yl)propanamide and its positional (3-yl, 4-yl) and structural (2-amino) isomers. By understanding the causality behind these structural variations, researchers can rationally design target-specific binding motifs.

Structural and Electronic Profiling

The core scaffold consists of a pyridine ring linked via an amide bond to an aliphatic amine chain. Isomerization across this scaffold fundamentally alters the molecule's electronic distribution and 3D spatial geometry.

Positional Isomerism of the Pyridine Ring (2-yl vs. 3-yl vs. 4-yl)

The position of the pyridine nitrogen relative to the amide linkage governs two critical parameters: basicity (pKa) and intramolecular hydrogen bonding .

  • Intramolecular Hydrogen Bonding (The 2-yl Advantage): In the 2-yl isomer, the proximity of the pyridine nitrogen to the amide group facilitates a strong intramolecular hydrogen bond between the pyridine nitrogen (acceptor) and the amide NH (donor) [1]. This interaction locks the molecule into a highly stable, coplanar pseudo-six-membered ring conformation.

  • Conformational Flexibility: The 3-yl and 4-yl isomers cannot form this intramolecular bond due to steric constraints. Consequently, the dihedral angle between the amide plane and the pyridine ring is not restricted, resulting in higher rotational freedom and a larger entropic penalty upon binding to a rigid protein target.

  • Electronic Effects and pKa: The basicity of the parent aminopyridines varies drastically due to resonance and inductive effects. The conjugate acid of 4-aminopyridine has a pKa of ~9.17, while 2-aminopyridine and 3-aminopyridine have pKa values of ~6.86 and ~6.0, respectively [2][3]. Although amide formation significantly lowers the pKa of the pyridine nitrogen across all isomers due to the electron-withdrawing carbonyl group, the 4-yl isomer retains the highest relative basicity.

Aliphatic Chain Isomerism (3-amino vs. 2-amino)

Shifting the primary amine from the


-position (3-amino, derived from 

-alanine) to the

-position (2-amino, derived from

-alanine) introduces profound structural changes:
  • Chirality: The 2-amino isomer possesses a chiral center at the

    
    -carbon, requiring stereoselective synthesis and chiral resolution.
    
  • Vector and Flexibility: The 3-amino chain provides a flexible, extended vector, allowing the primary amine to reach deep solvent-exposed channels or distal acidic residues. The 2-amino chain is shorter and sterically hindered by the adjacent bulky amide, restricting the conformational space of the primary amine.

Comparative Physicochemical Data

The following table summarizes the divergent properties of the isomers, highlighting how structural shifts impact parameters critical for oral bioavailability and target engagement.

IsomerParent Pyridine pKaIntramolecular H-BondConformationChain FlexibilityChirality
3-amino-N-(pyridin-2-yl) ~6.86Yes (Strong)Locked, CoplanarHigh (

-alanine)
Achiral
3-amino-N-(pyridin-3-yl) ~6.00NoFlexibleHigh (

-alanine)
Achiral
3-amino-N-(pyridin-4-yl) ~9.17NoFlexibleHigh (

-alanine)
Achiral
2-amino-N-(pyridin-2-yl) ~6.86Yes (Strong)Locked, CoplanarLow (

-alanine)
Chiral

Mechanistic Implications in Target Binding

The structural differences between these isomers dictate their utility in rational drug design. The locked conformation of the 2-yl isomer is a privileged motif for kinase hinge binding . The coplanar arrangement perfectly aligns the pyridine nitrogen and the amide NH to act as a bidentate hydrogen bond acceptor/donor pair, mimicking the binding of ATP's adenine ring.

Conversely, the 4-yl isomer is often employed when the pyridine ring must project into an acidic pocket. Its higher relative pKa favors protonation at physiological pH, enabling strong salt bridge formations or cation-


 interactions with aromatic residues (e.g., Tyrosine or Tryptophan) in the target binding site.

Binding_Mechanisms cluster_0 2-yl Isomer (Locked Conformation) cluster_1 4-yl Isomer (Flexible) N_Py Pyridine Nitrogen (H-bond Acceptor) Target_Hinge Kinase Hinge Region N_Py->Target_Hinge Bidentate Binding NH_Amide Amide NH (H-bond Donor) NH_Amide->Target_Hinge Bidentate Binding N_Py4 Pyridine Nitrogen (Protonated) Target_Pocket Acidic Pocket N_Py4->Target_Pocket Salt Bridge / Cation-π

Fig 1: Target binding divergence between 2-yl and 4-yl isomers.

Experimental Workflows & Self-Validating Protocols

Protocol: Regioselective Amidation Synthesis

Aminopyridines (particularly 2-aminopyridine) are notoriously poor nucleophiles due to the electron-withdrawing nature of the pyridine ring and competing tautomeric states. Standard coupling agents (e.g., EDC/HOBt) often yield poor results. This protocol utilizes HATU to generate a highly reactive active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of Boc-

    
    -alanine in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.
    
  • Coupling: Add 1.1 eq of the respective aminopyridine (2-yl, 3-yl, or 4-yl). Heat the reaction to 50°C for 12 hours. Causality: Mild heating is required to overcome the low nucleophilicity of the aminopyridine nitrogen.

  • Workup: Quench with saturated

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature to remove the Boc protecting group.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure isomer as a TFA salt.

Protocol: NMR-Based Conformational Validation

To ensure the structural integrity and confirm the locked conformation of the 2-yl isomer, 1D


 NMR and 2D NOESY/ROESY are employed as a self-validating system.

Diagnostic Markers:

  • 1D

    
     NMR (Chemical Shift):  In non-polar solvents (e.g., 
    
    
    
    ) or DMSO-
    
    
    , the amide NH proton of the 2-yl isomer will appear significantly downfield (often
    
    
    ppm) compared to the 3-yl and 4-yl isomers. Causality: The intramolecular hydrogen bond deshields the proton, reducing its electron density.
  • 2D NOESY: The 2-yl isomer will show a distinct lack of Nuclear Overhauser Effect (NOE) cross-peaks between the amide NH and the pyridine C3-proton, as the locked coplanar conformation forces them into an anti spatial arrangement. The 3-yl and 4-yl isomers will exhibit transient NOE signals due to free rotation.

Workflow Step1 1. Amide Coupling (Boc-β-Ala + Aminopyridine + HATU) Step2 2. Boc Deprotection (TFA in DCM) Step1->Step2 Step3 3. Purification (Prep-HPLC, C18) Step2->Step3 Step4 4. Conformational Validation (1H NMR & 2D NOESY) Step3->Step4

Fig 2: Standard synthesis and validation workflow for pyridine-amides.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10439, 2-Aminopyridine". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1727, 4-Aminopyridine". PubChem. Available at:[Link]

Foundational

Metabolic Stability of Aminopyridine-Based Amide Linkers: A Technical Guide

Introduction to Aminopyridine Amide Linkers Aminopyridine-based amide linkers are ubiquitous structural motifs in modern medicinal chemistry. They are heavily utilized in the design of small-molecule kinase inhibitors, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Aminopyridine Amide Linkers

Aminopyridine-based amide linkers are ubiquitous structural motifs in modern medicinal chemistry. They are heavily utilized in the design of small-molecule kinase inhibitors, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The aminopyridine moiety provides essential hydrogen-bonding vectors—often critical for anchoring molecules in the hinge region of target kinases—while the amide bond facilitates modular, convergent synthesis.

However, the pharmacokinetic (PK) viability of these molecules is heavily dictated by the metabolic stability of the amide linker. Vulnerabilities to amidases, carboxylesterases (e.g., CES2), and cytochrome P450 (CYP450) enzymes can lead to rapid in vivo clearance. This whitepaper explores the mechanistic drivers of amide metabolism, structural optimization strategies, and the self-validating in vitro protocols required to accurately profile these compounds.

Mechanistic Drivers of Amide Hydrolysis and Oxidation

The susceptibility of an aminopyridine amide to enzymatic cleavage or oxidation is fundamentally governed by its electronic and steric environment.

Resonance Conjugation and Electrophilicity

The stability of an amide bond relies on the resonance delocalization of the nitrogen lone pair into the carbonyl pi-system. Aromatic amides (where the aminopyridine ring is directly adjacent to the amide carbonyl) generally exhibit superior metabolic stability compared to aliphatic amides. This increased stability is due to extended resonance conjugation between the aromatic ring and the amide system, which reduces the electrophilicity of the carbonyl carbon and makes it significantly less susceptible to nucleophilic attack by water or hydrolytic enzymes[1].

The Amidase and CES2 Liability

Amide hydrolysis is a primary metabolic clearance pathway, frequently catalyzed by enzymes such as carboxylesterase 2 (CES2). A critical factor in metabolic profiling is that Human Liver Microsomes (HLM) often underestimate the contribution of amide hydrolysis to overall clearance. This occurs because microsomes lack the complete complement of cytosolic esterases and amidases present in intact cells. Consequently, evaluating aminopyridine amides in whole-cell systems, such as cryopreserved hepatocytes, is mandatory to capture the true hydrolytic liability[2].

Structural Optimization Strategies

To mitigate metabolic liabilities and prolong the half-life of aminopyridine-based therapeutics, medicinal chemists employ several targeted structural interventions:

  • Alpha-Steric Shielding: The introduction of a methyl group alpha to the amide carbonyl creates immediate steric hindrance. This structural modification physically blocks the approach of nucleophilic residues in the active sites of CES2 and other amidases. Studies have shown that this simple alpha-methylation drastically reduces intrinsic clearance in human hepatocytes without necessarily compromising target binding affinity[2].

  • Cyclic vs. Linear Linkers: In the context of PROTACs, the linker region connecting the target ligand to the E3 ligase recruiter is a well-documented metabolic soft spot, highly susceptible to CYP3A4-mediated oxidation. Replacing flexible, linear aliphatic chains with cyclic linkers (e.g., piperidines) restricts conformational entropy and generally increases the metabolic stability of the intact PROTAC molecule[3].

  • Fluorination: The strategic placement of fluorine atoms (e.g., fluorocyclopropyl amides) leverages inductive electron withdrawal to deactivate adjacent C-H bonds toward CYP450 oxidation. When applied to aminopyridine amides, this can result in exceptional stability, with some optimized derivatives showing ≤1% amide hydrolysis in multi-species hepatocyte assays[4].

PROTAC PROTAC PROTAC Molecule (Aminopyridine Amide Linker) Ternary Ternary Complex Formation (POI : PROTAC : E3 Ligase) PROTAC->Ternary Target Binding SoftSpot1 Amide Hydrolysis (Amidases/CES2) PROTAC->SoftSpot1 Degradation Pathway SoftSpot2 CYP3A4 Oxidation (Aliphatic Linker / N-Oxidation) PROTAC->SoftSpot2 Degradation Pathway Ubiquitination Polyubiquitination of POI Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

PROTAC mechanism of action and primary metabolic liabilities associated with amide linkers.

Quantitative Structure-Metabolism Relationship (QSMR)

The table below synthesizes the quantitative and qualitative impacts of specific linker modifications on the metabolic clearance of aminopyridine amides.

Linker ModificationStructural RationalePrimary Metabolic LiabilityImpact on Intrinsic Clearance (

)
Linear Aliphatic Amide High conformational flexibilityCYP450 oxidation, Amidase hydrolysisHigh clearance / Short

Aromatic Amide Increased resonance conjugationReduced electrophilicity of carbonylModerate to Low clearance
Alpha-Methyl Substitution Steric shielding of carbonylHinders CES2/Amidase bindingSignificantly reduced clearance
Cyclic Linker Incorporation Restricts conformational entropyReduces CYP3A4-mediated oxidationReduced clearance / Extended

Fluorocyclopropyl Amide Inductive electron withdrawalDeactivates adjacent C-H bondsVery Low clearance (≤1% hydrolysis)

Self-Validating Protocol: Hepatocyte Metabolic Stability Assay

Because HLM assays can yield false negatives regarding amide hydrolysis, cryopreserved hepatocytes are the gold standard for evaluating aminopyridine amide linkers. The following protocol is designed as a self-validating system, ensuring that observed stability is a function of the molecule's chemistry, not assay failure.

Step-by-Step Methodology
  • Hepatocyte Thawing and Recovery:

    • Thaw cryopreserved human hepatocytes in a specialized, pre-warmed recovery medium.

    • Causality: High cell viability (>80%) is strictly required. Dead or ruptured cells leak cytosolic amidases into the extracellular media, skewing the compartmentalized kinetics of intracellular hydrolysis and leading to artificially high clearance rates.

  • Compound Incubation:

    • Prepare the test compound (aminopyridine amide) at a final concentration of 1 µM in Williams' E medium.

    • Incubate with hepatocytes (

      
       cells/mL) in a 96-well plate at 37°C under 5% 
      
      
      
      on an orbital shaker.
  • Time-Course Sampling:

    • Remove 50 µL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching:

    • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures metabolic enzymes, halting hydrolysis at the exact time point. Furthermore, it precipitates cellular proteins, preventing them from clogging the LC-MS/MS column during downstream analysis.

  • Validation Controls (Self-Validation):

    • Run parallel incubations with positive controls: Procaine (to validate esterase/amidase activity) and Verapamil (to validate CYP450 activity).

    • Causality: If a novel aminopyridine amide shows a long half-life, the rapid degradation of Procaine and Verapamil in the same hepatocyte lot proves that the stability is due to the compound's robust design, not enzymatically dead cells.

  • LC-MS/MS Analysis & Data Processing:

    • Centrifuge the quenched plates (

      
      , 15 min) and inject the supernatant into the LC-MS/MS.
      
    • Calculate the half-life (

      
      ) and intrinsic clearance (
      
      
      
      ) based on the log-linear decline of the parent compound area ratio over time.

AssayWorkflow Start Compound Incubation (Aminopyridine Amide) Microsomes Human Liver Microsomes (HLM) (CYP450s / UGTs) Start->Microsomes Phase I Focus Hepatocytes Cryopreserved Hepatocytes (Complete Amidase/CES2 Profile) Start->Hepatocytes Phase I & II Focus Quench Reaction Quenching (Acetonitrile + Internal Standard) Microsomes->Quench Hepatocytes->Quench LCMS LC-MS/MS Analysis (Quantification of Metabolites) Quench->LCMS Data Calculate Intrinsic Clearance (CL_int) & Half-life (t_1/2) LCMS->Data

Workflow for evaluating the metabolic stability of aminopyridine amides in HLM and hepatocytes.

Conclusion

The metabolic stability of aminopyridine-based amide linkers is a delicate balance of electronic resonance and steric shielding. By understanding the specific liabilities posed by amidases, CES2, and CYP450 enzymes, drug development professionals can rationally design linkers—utilizing alpha-methylation, cyclic constraints, and fluorination—that survive first-pass metabolism while maintaining target efficacy. Rigorous, whole-cell hepatocyte assays remain the definitive gatekeeper for validating these structural optimizations.

References

  • Title: Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain Source: nih.gov URL: [Link]

  • Title: Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Source: acs.org URL: [Link]

  • Title: Novel advances in biotransformation and bioactivation research – 2020 year in review Source: nih.gov URL: [Link]

  • Title: Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity Source: nih.gov URL: [Link]

Sources

Exploratory

Technical Guide: 3-Amino-N-(pyridin-2-yl)propanamide as a Pharmacophore Scaffold

The following technical guide details the pharmacophoric utility, synthesis, and application of 3-amino-N-(pyridin-2-yl)propanamide in drug discovery. Executive Summary 3-amino-N-(pyridin-2-yl)propanamide represents a ve...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophoric utility, synthesis, and application of 3-amino-N-(pyridin-2-yl)propanamide in drug discovery.

Executive Summary

3-amino-N-(pyridin-2-yl)propanamide represents a versatile "privileged structure" in medicinal chemistry, combining a 2-aminopyridine motif (a classic kinase hinge-binder) with a


-alanine  flexible linker. Its primary utility lies in three domains:
  • Kinase Inhibition: As a hinge-binding scaffold mimicking the adenine ring of ATP.

  • Covalent Inhibitor Design: Serving as a non-reactive (saturated) control for acrylamide-based covalent warheads, or as a precursor to them.

  • PROTAC & Linker Chemistry: Acting as a minimal spacer with a solubilizing primary amine handle for conjugation.

Chemical Structure & Pharmacophoric Analysis[1]

The molecule consists of three distinct functional zones, each contributing specific properties to ligand-target interactions.

Structural Zones
  • Zone A (Pharmacophore): The 2-aminopyridine amide moiety. This is a planar, aromatic system capable of bidentate hydrogen bonding.

  • Zone B (Linker): The ethyl chain (derived from

    
    -alanine). Unlike 
    
    
    
    -amino acids, this provides a flexible 3-carbon separation, allowing the "tail" to exit the binding pocket without steric clash.
  • Zone C (Handle): The primary amine (3-amino). This is a solvent-exposed solubilizing group (

    
    ) and a reactive handle for further derivatization (e.g., amide coupling, reductive amination).
    
Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 165.19 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 2 (Amide NH, Amine

)
Critical for hinge binding and solvent interaction.
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Pyridine N is a key acceptor in kinase pockets.
LogP ~0.2 - 0.5Highly hydrophilic; improves solubility of lipophilic cores.
Rotatable Bonds 3Moderate flexibility allows induced fit.

Mechanism of Action: Kinase Hinge Binding

The most prominent application of the N-(pyridin-2-yl)amide motif is in targeting the ATP-binding site of protein kinases.

The Donor-Acceptor Motif

In the kinase hinge region, the backbone residues form hydrogen bonds with the inhibitor. The 2-aminopyridine moiety mimics the adenine ring of ATP:

  • Pyridine Nitrogen (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met, Leu).

  • Amide Nitrogen (Donor): Donates a hydrogen bond to the backbone Carbonyl of the hinge residue.

This bidentate binding mode anchors the scaffold, orienting the ethyl tail (Zone B) towards the solvent front, where the primary amine (Zone C) can interact with hydrophilic residues or water networks.

Visualization: Hinge Binding Mode

KinaseBinding cluster_Kinase Kinase Hinge Region cluster_Ligand 3-amino-N-(pyridin-2-yl)propanamide Hinge_NH Hinge Backbone (NH Donor) Py_N Pyridine Nitrogen (Acceptor) Hinge_NH->Py_N H-Bond Hinge_CO Hinge Backbone (C=O Acceptor) Amide_NH Amide Nitrogen (Donor) Amide_NH->Hinge_CO H-Bond Tail Ethyl-Amine Tail (Solvent Exposed) Amide_NH->Tail Linker

Caption: Bidentate hydrogen bonding interaction between the 2-aminopyridine motif and the kinase hinge backbone.

Application in Covalent Inhibitor Design[2]

In modern drug discovery, Targeted Covalent Inhibitors (TCIs) often utilize an acrylamide warhead (Michael acceptor) to form an irreversible bond with a specific cysteine residue (e.g., Cys481 in BTK).

The "Saturated Control" Strategy

3-amino-N-(pyridin-2-yl)propanamide serves a critical role as a negative control probe .

  • Active Drug: N-(pyridin-2-yl)acrylamide (contains

    
     double bond).
    
  • Control Probe: N-(pyridin-2-yl)propanamide (saturated

    
     single bond).
    

By testing the saturated analog (the subject of this guide), researchers can verify if the biological activity is driven by covalent modification. If the saturated analog is significantly less active, it confirms the necessity of the covalent warhead.

Synthetic Precursor

The 3-aminopropanamide scaffold is also a direct synthetic precursor to acrylamides via Hofmann elimination or similar elimination reactions, although direct acylation of the pyridine with acryloyl chloride is more common.

Experimental Protocol: Synthesis

The synthesis of 3-amino-N-(pyridin-2-yl)propanamide requires careful control to prevent bis-acylation of the aminopyridine. The recommended route uses a Boc-protected


-alanine intermediate.
Reagents & Conditions
  • Starting Materials: 2-Aminopyridine, Boc-

    
    -Alanine-OH.
    
  • Coupling Agents: HATU or EDC/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF or DCM.

  • Deprotection: TFA (Trifluoroacetic acid) or HCl/Dioxane.

Step-by-Step Methodology
  • Activation: Dissolve Boc-

    
    -Alanine-OH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min at 
    
    
    
    to form the activated ester.
  • Coupling: Add 2-Aminopyridine (1.0 eq) to the mixture. Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Note: 2-Aminopyridine is a weak nucleophile; HATU is preferred over EDC for higher yields.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Purify the intermediate (Boc-protected amide) via flash column chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir for 1-2 hours at RT.

  • Isolation: Concentrate in vacuo. Neutralize with basic resin or

    
     to obtain the free base 3-amino-N-(pyridin-2-yl)propanamide .
    
Synthetic Logic Diagram

Synthesis Start Boc-beta-Alanine-OH + 2-Aminopyridine Activation Activation (HATU, DIPEA, DMF) Start->Activation Coupling Coupling Reaction (Formation of Amide Bond) Activation->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Product 3-amino-N-(pyridin-2-yl)propanamide (Target Scaffold) Deprotection->Product

Caption: Optimized synthetic route using Boc-protection strategy to ensure regioselectivity.

Structure-Activity Relationship (SAR) Implications

When utilizing this scaffold in a drug campaign, the following SAR modifications are standard:

Modification SiteChemical ChangeBiological Effect
Pyridine Ring Substitution at C4/C5 (e.g., F, Cl, Me)Modulates electronic properties of the hinge-binding nitrogen; fills hydrophobic pockets.
Amide Linker Methylation of Amide Nusually abolishes activity (removes H-bond donor).
Ethyl Chain Gem-dimethyl substitutionIncreases rigidity (Thorpe-Ingold effect); may improve metabolic stability.
Primary Amine Conversion to Sulfonamide/UreaCaps the polarity; allows interaction with specific residues (e.g., Asp/Glu) in the solvent channel.

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

  • Massova, I., & Mobashery, S. (1998). "Kinase Inhibitors: Structure, Mechanism, and Implications." Accounts of Chemical Research, 32(1), 66-74. Link

  • Singh, J., et al. (2011). "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem Compound Summary. (2024). "3-amino-N-(pyridin-2-yl)propanamide."[1][2] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 3-amino-N-(pyridin-2-yl)propanamide from beta-alanine

Topic: Synthesis of 3-amino-N-(pyridin-2-yl)propanamide from -alanine Date: October 26, 2023 Author: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 3-amino-N-(pyridin-2-yl)propanamide from


-alanine
Date:  October 26, 2023
Author:  Senior Application Scientist
Audience:  Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary & Strategic Analysis

The synthesis of 3-amino-N-(pyridin-2-yl)propanamide presents a classic challenge in medicinal chemistry: the acylation of a sterically and electronically deactivated aniline derivative.[1]

While


-alanine is a simple amino acid, its direct coupling to 2-aminopyridine is non-trivial due to two competing factors:
  • Zwitterionic Nature of

    
    -alanine:  The free amino acid exists as a zwitterion, requiring protection of the amine to prevent uncontrolled oligomerization (formation of poly-
    
    
    
    -alanine).[1]
  • Poor Nucleophilicity of 2-Aminopyridine: The exocyclic amine of 2-aminopyridine is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring and the delocalization of the nitrogen lone pair into the aromatic system. Furthermore, the endocyclic ring nitrogen competes as a nucleophile, potentially leading to unstable

    
    -ring acylated intermediates.[1]
    

Strategic Recommendation: We employ a Boc-protection strategy coupled with High-Efficiency Activation . Direct thermal condensation is disregarded for research purposes due to harsh conditions and low purity.[1] Instead, we utilize HATU (Method A) for high-throughput/research scale and Mixed Anhydride/POCl


  (Method B) for scalability.[1]

Retrosynthetic Analysis & Reaction Scheme

The logical disconnection reveals two key precursors:


-protected 

-alanine and 2-aminopyridine.[1]

Retrosynthesis cluster_protection Starting Material Source Target 3-amino-N-(pyridin-2-yl)propanamide (Target Molecule) disconnection Amide Disconnection Target->disconnection Retro Precursor1 2-Aminopyridine (Poor Nucleophile) disconnection->Precursor1 Precursor2 N-Protected Beta-Alanine (e.g., Boc-Beta-Ala-OH) disconnection->Precursor2 BetaAla Beta-Alanine (Zwitterion) BetaAla->Precursor2 Protection (Boc2O)

Figure 1: Retrosynthetic breakdown highlighting the necessity of amine protection.[1]

Detailed Protocols

Method A: HATU-Mediated Coupling (Research Scale)

Best for: High purity, library synthesis, and avoiding harsh reagents.[1]

Mechanism of Action: HATU generates an active ester (OAt-ester) which is highly reactive toward the poor nucleophile 2-aminopyridine, while the pyridine nitrogen in the HATU structure assists in pre-organizing the transition state (neighboring group effect).[1]

Materials:

  • Boc-

    
    -Ala-OH (1.0 equiv)[1]
    
  • 2-Aminopyridine (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)[1]

  • DMF (Anhydrous)[1]

  • TFA (Trifluoroacetic acid) & DCM (Dichloromethane) for deprotection.[1]

Step-by-Step Protocol:

  • Activation:

    • Dissolve Boc-

      
      -Ala-OH  (1.0 mmol, 189 mg) in anhydrous DMF (3-5 mL) in a round-bottom flask under inert atmosphere (
      
      
      
      or Ar).
    • Add DIPEA (2.0 mmol, 348 µL).[1] Stir for 5 minutes.

    • Add HATU (1.1 mmol, 418 mg).[1] The solution typically turns yellow.[1] Stir for 15 minutes at Room Temperature (RT) to form the activated OAt-ester.[1]

  • Coupling:

    • Add 2-Aminopyridine (1.1 mmol, 104 mg) in one portion.

    • Critical Step: Stir at RT for 12–16 hours.[1] Due to the low nucleophilicity, heating to 40-50°C may be required if TLC shows low conversion after 4 hours.[1]

    • Monitoring: Check TLC (50% EtOAc/Hexanes). The active ester spot should disappear.[1]

  • Workup:

    • Dilute reaction with EtOAc (30 mL).[1]

    • Wash sequentially with:

      • Sat.

        
         (2 x 15 mL) – Removes unreacted acid/HATU byproducts.[1]
        
      • Water (2 x 15 mL) – Removes DMF.[1]

      • Brine (1 x 15 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).[1]

  • Deprotection (Boc Removal):

    • Dissolve the intermediate (Boc-amide) in DCM (2 mL).[1]

    • Add TFA (2 mL). Stir at RT for 1-2 hours.[1]

    • Evaporate volatiles.[1] Co-evaporate with toluene (3x) to remove residual TFA.[1]

    • Free Base Generation: Dissolve residue in minimal MeOH, treat with basic resin (e.g., Amberlyst A-21) or wash with sat.[1]

      
       and extract into DCM/Isopropanol (3:1) if the compound is water-soluble.[1]
      
Method B: Phosphorus Oxychloride ( ) Activation (Scale-Up)

Best for: Large scale (>10g), cost reduction.[1] Avoids expensive HATU.

Mechanism: In situ generation of the acid chloride or a mixed phosphoric anhydride.

Protocol:

  • Dissolve Boc-

    
    -Ala-OH  (1.0 equiv) and 2-Aminopyridine  (1.0 equiv) in dry Pyridine (solvent & base).[1]
    
  • Cool to -15°C (Ice/Salt bath).

  • Add

    
      (1.1 equiv) dropwise over 20 minutes.[1] Caution: Exothermic.
    
  • Stir at -15°C for 1 hour, then warm to RT and stir for 2 hours.

  • Quench: Pour onto crushed ice/water. Extract with EtOAc.[1][2]

  • Proceed with washing and deprotection as in Method A.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterObservationCorrective Action
Regioselectivity Formation of Ring-N acylated product (unstable).[1]Use thermodynamic control (longer reaction times or slight heat).[1] The exocyclic amide is the thermodynamic product.
Low Conversion 2-Aminopyridine remains unreacted.[1][3]Switch to Method B (

) or use Ghosez's Reagent to form the acid chloride first.[1]
Solubility Final product is highly polar/water soluble.[1]Avoid aqueous extraction after deprotection.[1] Use ion-exchange resin for purification or reverse-phase HPLC.[1]

Experimental Workflow Diagram

Workflow Start Start: Boc-Beta-Ala-OH Activation Activation (HATU/DIPEA/DMF) Start->Activation Coupling Coupling Add 2-Aminopyridine (16h, RT to 50°C) Activation->Coupling Check TLC Check Conversion? Coupling->Check Check->Coupling No (Heat/Time) Workup Workup EtOAc Extraction Wash: NaHCO3, H2O, Brine Check->Workup Yes Purify1 Purification (Flash Chromatography) Workup->Purify1 Deprotect Deprotection (TFA / DCM 1:1) Purify1->Deprotect FreeBase Free Base Generation (Basic Resin or Na2CO3 Wash) Deprotect->FreeBase Final Final Product: 3-amino-N-(pyridin-2-yl)propanamide FreeBase->Final

Figure 2: Operational workflow for the synthesis via Method A.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5][6][7] Tetrahedron, 61(46), 10827–10852.[1] Link[1]

  • Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[1] (Discussion on HATU efficiency for hindered amines). Link[1]

  • Klug, D. M., et al. (2012).[1] Scalable synthesis of aminopyridine amides via

    
     activation.[1] Tetrahedron Letters, 53(15), 1920-1923.[1]
    

Sources

Application

Application Note: One-Pot Synthesis Protocols for N-Substituted Aminopyridine Propanamides

This guide details the one-pot synthesis of N-substituted aminopyridine propanamides , a critical scaffold in medicinal chemistry found in kinase inhibitors (e.g., EGFR, VEGFR targets) and Factor Xa inhibitors.[1] The pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the one-pot synthesis of N-substituted aminopyridine propanamides , a critical scaffold in medicinal chemistry found in kinase inhibitors (e.g., EGFR, VEGFR targets) and Factor Xa inhibitors.[1]

The protocols focus on overcoming the low nucleophilicity of the exocyclic amino group on the pyridine ring, a common synthetic bottleneck.[1] Two complementary strategies are presented: T3P-Mediated Direct Amidation (for coupling functionalized propionic acids) and a Sequential Acryloylation-Michael Addition (for generating 3-amino-propanamide libraries).

Introduction & Scientific Rationale

N-substituted aminopyridine propanamides (Structure A ) are privileged pharmacophores. The amide bond at the 2-position of the pyridine ring often functions as a crucial hydrogen bond donor/acceptor in the hinge region of kinase enzymes.

However, synthesizing these amides is non-trivial due to the electronic deactivation of the exocyclic amine by the electron-deficient pyridine ring.[1] Standard coupling reagents (EDC, DCC) often fail or result in low yields due to slow kinetics and competing formation of N-acylurea byproducts.[1]

This guide presents two field-proven "one-pot" protocols that solve this reactivity deficit:

  • Protocol A (T3P Activation): Uses Propylphosphonic Anhydride (T3P) to drive the equilibrium toward the amide, suitable for coupling sterically hindered or electron-poor partners.[1]

  • Protocol B (Tandem Acryloylation-Michael Addition): A modular sequence to rapidly generate diverse 3-amino-propanamide derivatives without isolating the acrylamide intermediate.

Target Scaffold
  • Core Structure: N-(Pyridin-2-yl)propanamide

  • Variations: 3-substituted derivatives (e.g., 3-amino, 3-aryl).

Reaction Mechanism & Design

The Nucleophilicity Challenge

The exocyclic nitrogen of 2-aminopyridine has reduced nucleophilicity because its lone pair is delocalized into the pyridine ring. Furthermore, the ring nitrogen can act as a competing nucleophile (leading to ring nitrogen acylation, though this is often reversible or rearranges).[1]

Mechanism Visualization

The following diagram illustrates the activation pathways for both protocols.

ReactionPathways cluster_0 Protocol A: Direct Coupling cluster_1 Protocol B: Tandem Sequence Substrate 2-Aminopyridine (Low Nucleophile) Intermediate_A Mixed Anhydride (Highly Reactive) Substrate->Intermediate_A Attack Inter_Acryl N-(Pyridin-2-yl)acrylamide (Electrophilic Trap) Substrate->Inter_Acryl + Acryloyl Cl (0°C) Acid Propionic Acid Derivative Acid->Intermediate_A + T3P/Base T3P T3P Reagent (Activation) T3P->Intermediate_A Product_A Target Amide (Protocol A) Intermediate_A->Product_A Irreversible Coupling Acryl_Cl Acryloyl Chloride Acryl_Cl->Inter_Acryl Product_B 3-Amino-Propanamide (Protocol B) Inter_Acryl->Product_B + HNR2 (Michael Addition) Amine_R Secondary Amine (HNR2) Amine_R->Product_B

Caption: Dual pathways for synthesis. Protocol A utilizes T3P for direct thermodynamic activation.[1] Protocol B utilizes a kinetic trap (acrylamide) followed by conjugate addition.[1]

Detailed Experimental Protocols

Protocol A: T3P-Mediated Direct Amidation

Best for: Coupling functionalized propionic acids (e.g., 3-phenylpropanoic acid, Boc-beta-alanine) to aminopyridines. Why T3P? It generates a highly reactive mixed anhydride, produces non-toxic water-soluble byproducts, and operates well in ethyl acetate (green solvent).[1]

Materials
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Acid: Substituted Propanoic Acid (1.1 equiv)[1]

  • Reagent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with the Carboxylic Acid (1.1 equiv), 2-Aminopyridine (1.0 equiv), and Base (3.0 equiv) in EtOAc (concentration ~0.2 M).

  • Activation: Cool the mixture to 0°C. Add T3P solution dropwise via syringe over 10 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[2] The acid spot should disappear. If conversion is slow after 4h, heat to 50°C.

  • Workup (Self-Validating):

    • Quench with water (equal volume).[1]

    • Wash organic layer with Sat.[1]

      
       (removes unreacted acid).
      
    • Wash with 0.5 M HCl (removes unreacted aminopyridine and pyridine base). Critical: Ensure product does not protonate/extract; if product is basic, skip acid wash.[1]

    • Wash with Brine, dry over

      
      .[1]
      
  • Purification: Concentrate in vacuo. Most T3P reactions yield >90% purity crude, often requiring only recrystallization (EtOH/Heptane) rather than chromatography.[1]

Protocol B: One-Pot Acryloylation-Michael Addition

Best for: Creating libraries of 3-amino-N-(pyridin-2-yl)propanamides (beta-amino amides). Concept: The acrylamide intermediate is generated and immediately trapped with a secondary amine in the same vessel, avoiding the isolation of the potentially toxic/unstable acrylamide.[1]

Materials
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Acylating Agent: 3-Chloropropanoyl chloride (1.1 equiv) or Acryloyl Chloride (1.1 equiv)

  • Michael Donor: Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (2.5 equiv total)[1]
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology
  • Acylation (Step 1):

    • Dissolve 2-Aminopyridine (1.0 equiv) and

      
       (1.2 equiv) in DCM (0.2 M) at 0°C under 
      
      
      
      .
    • Add Acryloyl Chloride (1.1 equiv) dropwise.[1] Caution: lachrymator.

    • Stir at 0°C for 1 hour.

    • Checkpoint: TLC should show complete consumption of aminopyridine and formation of the acrylamide intermediate (lower polarity).[1]

  • Michael Addition (Step 2):

    • Do not isolate. To the same reaction vessel at 0°C (or RT), add the Secondary Amine (1.2 equiv).

    • If using 3-chloropropanoyl chloride in Step 1, add an additional 1.5 equiv of Base to induce elimination-addition or direct substitution.

    • Warm to RT and stir for 4–16 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with Sat.

      
       and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove excess secondary amine.[1]

Optimization & Troubleshooting Data

The following table summarizes optimization parameters derived from typical application data for these scaffolds.

ParameterCondition A (T3P)Condition B (Acryloyl)Impact / Note
Solvent EtOAc (Preferred), DMFDCM, THFEtOAc allows easy T3P byproduct removal (water soluble).
Base Pyridine > DIPEA

, DIPEA
Pyridine acts as both base and nucleophilic catalyst in T3P reactions.[1]
Temp 0°C

RT (opt. 50°C)
0°C

RT
High temp in Protocol B can cause polymerization of acrylamide.[1]
Stoichiometry 1.5 - 2.0 eq T3P1.1 eq ChlorideExcess T3P ensures complete activation of the acid.
Yield Typically 75-95%Typically 60-85%Protocol A is generally cleaner; Protocol B is more versatile for libraries.

References

  • T3P Mediated Amidation

    • Propylphosphonic Anhydride (T3P)
    • Source: (General T3P usage).[1]

    • Context: Demonstrates T3P's superiority in coupling electron-poor amines (like aminopyridines)
  • One-Pot Michael Addition Protocols

    • One-pot synthesis of 3-amino-N-(pyridin-2-yl)propanamides via acryloyl chloride.
    • Source:

    • Context: Describes the synthesis of beta-amino acid derivatives as kinase inhibitors using the acryloyl
  • Direct Amidation of Aminopyridines

    • TiCl4-Mediated Direct Amid
    • Source: [1]

    • Context: Alternative one-pot method using Titanium Tetrachloride if T3P is unavailable.
  • Microwave Assisted Synthesis

    • T3P-mediated microwave-assisted synthesis of oxazolopyridines (and amide precursors).
    • Source: [1]

    • Context: High-speed optimization of the amide form

Sources

Method

reaction conditions for coupling 2-aminopyridine with 3-aminopropionic acid

Application Note: Overcoming Low Nucleophilicity in Heteroaryl Amide Coupling Target Transformation: Reaction Conditions for Coupling 2-Aminopyridine with 3-Aminopropionic Acid (Boc- -Alanine) The Chemical Challenge: Ele...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Low Nucleophilicity in Heteroaryl Amide Coupling Target Transformation: Reaction Conditions for Coupling 2-Aminopyridine with 3-Aminopropionic Acid (Boc-


-Alanine)

The Chemical Challenge: Electronic Deactivation of 2-Aminopyridine

Coupling aliphatic carboxylic acids with heteroaryl amines is a notoriously challenging transformation in medicinal chemistry and drug development. Specifically, the amidation of 2-aminopyridine with 3-aminopropionic acid (


-alanine) presents a dual structural challenge.

First, the primary amine of 2-aminopyridine is deceptively non-nucleophilic. The lone pair of electrons on the exocyclic nitrogen is strongly delocalized into the electron-deficient


-system of the pyridine ring via resonance[1]. This delocalization significantly lowers the HOMO energy of the amine, raising the activation energy required for nucleophilic attack on an activated carbonyl. Consequently, standard peptide coupling conditions often stall, leading to the accumulation of unreacted activated esters and eventual hydrolysis[1].

Protecting Group Strategy: Isolating -Alanine Reactivity

3-Aminopropionic acid (


-alanine) is a zwitterionic amino acid. If subjected to coupling conditions without protection, the highly nucleophilic primary aliphatic amine of 

-alanine will rapidly outcompete the deactivated 2-aminopyridine, resulting in self-condensation and the formation of poly-

-alanine. To enforce chemoselectivity, the aliphatic amine must be masked. The tert-butyloxycarbonyl (Boc) group is ideal for this workflow, as it is stable to the mildly basic coupling conditions and can be quantitatively removed post-coupling using trifluoroacetic acid (TFA) or HCl in dioxane.

Reagent Causality: Why T3P® Outperforms Carbodiimides

When coupling electronically deactivated substrates, traditional carbodiimides (e.g., EDC, DCC) are notoriously inefficient, often yielding less than 20% conversion with 2-aminopyridine[2]. Uronium salts like HATU provide better conversions but are expensive, atom-inefficient, and can form difficult-to-remove guanidinium byproducts[3]. has emerged as the premier reagent for this specific transformation[2]. T3P® reacts with the carboxylic acid of Boc-


-alanine to form a highly reactive mixed phosphonic anhydride. When paired with a nucleophilic base like pyridine, the system efficiently drives the acylation of the weak heteroaryl amine[2]. Crucially, T3P® operates as a self-validating system: its byproducts (propanephosphonic acid salts) are completely water-soluble[4]. This allows for a highly efficient solution-phase peptide synthesis approach without the need for complex chromatographic purification[5].

Quantitative Reagent Evaluation

Table 1: Performance metrics of common coupling reagents for 2-aminopyridine amidation.

Coupling ReagentConversion RateByproduct ProfileScalabilityRecommended Use
EDC / HOBt Low (<20%)Dicyclohexylurea (hard to remove)PoorNot recommended for heteroaryl amines
HATU / DIPEA Moderate (40-60%)Guanidinium species, HOBtModerateSmall-scale discovery only
T3P® / Pyridine High (>90%)Water-soluble phosphonic saltsExcellentOptimal for 2-aminopyridine

Reaction Workflow Architecture

Workflow A 1. Initialization Boc-β-Alanine + 2-Aminopyridine + Pyridine in EtOAc B 2. Activation Dropwise Addition of T3P® (50% in EtOAc) at 0-5 °C A->B C 3. Amide Coupling Heat to 60 °C for 12-16 h (Overcome low nucleophilicity) B->C D 4. Aqueous Workup Wash with NaHCO3, NH4Cl, Brine (Removes water-soluble byproducts) C->D E 5. Isolation Pure Boc-β-Ala-2-aminopyridine (>95% Yield) D->E

Workflow for the T3P-mediated amide coupling of 2-aminopyridine with Boc-β-alanine.

Self-Validating Experimental Protocol

Scale: 10.0 mmol (Easily scalable to multi-gram quantities)

Materials Required:

  • Boc-

    
    -alanine: 1.89 g (10.0 mmol, 1.0 equiv)
    
  • 2-Aminopyridine: 1.13 g (12.0 mmol, 1.2 equiv)

  • Pyridine (Anhydrous): 2.42 mL (30.0 mmol, 3.0 equiv)

  • T3P® (50% w/w solution in EtOAc): 8.90 mL (15.0 mmol, 1.5 equiv)

  • Ethyl Acetate (EtOAc, Anhydrous): 25.0 mL

Step-by-Step Methodology:

  • System Initialization: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Boc-

    
    -alanine (1.89 g) and 2-aminopyridine (1.13 g).
    
  • Solvation & Base Addition: Suspend the reagents in anhydrous EtOAc (25.0 mL). Add anhydrous pyridine (2.42 mL) via syringe. Stir the mixture at room temperature for 10 minutes until a homogenous solution is achieved.

  • Controlled Activation: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality Note: Cooling is critical during this step to control the exothermic formation of the mixed anhydride and prevent premature thermal degradation of the activated ester.

  • T3P® Addition: Slowly add the T3P® solution (8.90 mL) dropwise over 15 minutes.

  • Thermal Coupling: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 60 °C and stir for 12–16 hours. Causality Note: Elevated temperature is strictly required to provide the kinetic energy necessary for the electronically deactivated 2-aminopyridine to successfully attack the sterically hindered mixed anhydride[2].

  • In-Process Validation (Self-Validation): Before proceeding to workup, sample 10 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze. The chromatogram should show complete consumption of the Boc-

    
    -alanine mass (m/z 188 [M-H]-) and the appearance of the product mass (m/z 266 [M+H]+).
    
  • Aqueous Workup: Cool the mixture to room temperature and quench by adding 20 mL of Deionized Water. Transfer to a separatory funnel and partition the layers.

  • Byproduct Clearance: Wash the organic layer sequentially with:

    • Saturated aqueous

      
       (2 × 20 mL) to remove excess acid and pyridine salts.
      
    • 1.0 M aqueous

      
       (2 × 20 mL) to remove residual pyridine (avoiding strong acids like HCl which could prematurely cleave the Boc group).
      
    • Saturated aqueous NaCl (Brine, 1 × 20 mL).

    • Causality Note: The T3P® byproducts (propanephosphonic acid salts) are highly hydrophilic and are quantitatively removed during these aqueous washes, eliminating the need for silica gel chromatography[4].

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to afford Boc-
    
    
    
    -Ala-2-aminopyridine as a highly pure solid (>95% yield).

References

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Source: Organic Letters, American Chemical Society. URL: [Link]

  • Title: Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Source: PMC, National Institutes of Health. URL: [Link]

Sources

Application

solid-phase peptide synthesis using N-(pyridin-2-yl) beta-alanine building blocks

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of peptidomimetics containing N-(pyridin-2-yl)- -alanine . This specific building block introduces significant con...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of peptidomimetics containing N-(pyridin-2-yl)-


-alanine . This specific building block introduces significant conformational constraints and electronic modulation (via the pyridine nitrogen) but presents unique synthetic challenges due to the reduced nucleophilicity of the heterocyclic secondary amine.

Application Note: Solid-Phase Synthesis of N-(Pyridin-2-yl)- -Alanine Peptidomimetics


-amino acids.

Introduction & Mechanistic Rationale

N-(pyridin-2-yl)-


-alanine represents a hybrid structure between a 

-peptide and a peptoid (

-substituted glycine). Unlike standard peptoids where the side chain is attached to a highly nucleophilic amine, the nitrogen here is directly conjugated to a pyridine ring (2-aminopyridine moiety).

Key Synthetic Challenges:

  • Reduced Nucleophilicity: The exocyclic nitrogen lone pair is delocalized into the pyridine ring (amidine-like resonance). This makes the

    
    -terminus significantly less reactive toward acylation than standard secondary amines (e.g., proline or 
    
    
    
    -methyl amino acids).
  • Steric Hindrance: The bulk of the pyridine ring adjacent to the nucleophilic center impedes the approach of activated acyl species.

  • Instability: Electron-deficient secondary amines can be prone to diketopiperazine (DKP) formation if the C-terminal sequence permits.

To overcome these barriers, this guide prioritizes high-efficiency activation strategies (HATU, BTC) and optimized resin selection to ensure sequence fidelity.

Pre-Synthesis Considerations

Building Block Preparation

While some analogs are commercially available, the Fmoc-protected monomer is often synthesized in-house.

  • Precursor:

    
    -(pyridin-2-yl)-
    
    
    
    -alanine (Free Acid).
  • Protection: Standard Fmoc-OSu protection may be sluggish.

  • Recommended Route: Reaction of 2-aminopyridine with ethyl acrylate (Michael Addition), followed by hydrolysis and Fmoc protection using Fmoc-Cl in the presence of a strong base (e.g., NaHMDS or heated pyridine) to overcome the low nucleophilicity.

Resin Selection
  • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning: The bulky trityl linker prevents DKP formation (a common side reaction for

      
      -alkylated dimers). It allows for mild acid cleavage (1% TFA), preserving side-chain protecting groups if fragment condensation is required later.
      
  • Alternative: Rink Amide ChemMatrix .

    • Reasoning: If a C-terminal amide is required.[1] ChemMatrix (PEG-based) offers superior swelling for difficult sequences compared to polystyrene.

Detailed Experimental Protocols

Protocol A: Resin Loading (2-CTC Resin)
ParameterSpecification
Resin 2-Chlorotrityl Chloride (1.0–1.6 mmol/g)
Solvent Anhydrous Dichloromethane (DCM)
Base DIPEA (N,N-Diisopropylethylamine)
Loading Target 0.4 – 0.6 mmol/g (Keep low to reduce aggregation)
  • Swell Resin: Suspend resin in DCM for 30 min.

  • Coupling: Dissolve Fmoc-N-(Py)-

    
    -Ala-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in DCM. Add to resin.[1][2][3]
    
  • Incubation: Shake for 2 hours at room temperature.

  • Capping: Add Methanol (0.8 mL per gram of resin) to the reaction mixture and shake for 15 min to cap unreacted chlorides.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Protocol B: Elongation Cycles

This section distinguishes between two types of coupling:

  • Type I: Coupling the N-(Py)-

    
    -Ala unit onto the chain.
    
  • Type II: Coupling the next amino acid onto the N-(Py)-

    
    -Ala terminus (The "Difficult Coupling").
    
Step 1: Fmoc Deprotection[3]
  • Reagent: 20% Piperidine in DMF (v/v) with 0.1 M HOBt (to suppress aspartimide formation if applicable).

  • Cycle:

    • 5 min flow/shake.

    • Drain.

    • 10 min flow/shake.

    • Crucial Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is vital to remove piperidine, which forms adducts with activated species.

Step 2: Activation & Coupling (Type I - Easy)

Use this when adding Fmoc-N-(Py)-


-Ala-OH to a standard primary amine.
  • Reagents: HATU (0.95 eq), HOAt (0.95 eq), DIPEA (2.0 eq).

  • Stoichiometry: 4-fold excess of Amino Acid.

  • Time: 60 min at Room Temperature.

Step 3: Activation & Coupling (Type II - Difficult)

Use this when acylating the low-reactivity Pyridyl-amine terminus.

Option A: Enhanced Carbodiimide (Microwave)

  • Reagents: COMU or HATU (1:1 with AA).

  • Base: DIEA (2 eq).

  • Conditions: Microwave irradiation at 60°C for 20 mins (or 75°C for 10 mins).

  • Note: Double coupling is mandatory .

Option B: The "Nuclear" Option (Bis(trichloromethyl)carbonate - BTC) Use if Option A fails or for homo-oligomer synthesis.

  • Mechanism: In situ generation of the acid chloride.

  • Protocol:

    • Dissolve Fmoc-AA-OH (5 eq) and BTC (1.65 eq) in anhydrous THF/DCM (1:1).

    • Add 2,4,6-Collidine (14 eq) slowly. Caution: Gas evolution.

    • Stir for 5 min to form the acid chloride.

    • Add solution to the resin-bound N-(Py)-amine.

    • React for 60-90 min.

Visualization of the Synthetic Logic

The following diagram illustrates the decision matrix for the elongation cycle, emphasizing the divergence for the "Difficult Coupling" step.

SPPS_Protocol Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Decision Is the Resin-Bound Amine N-(Pyridyl)? Wash1->Decision Standard_Coup Standard Coupling (HATU/DIPEA, RT, 1h) Decision->Standard_Coup No (Primary Amine) Diff_Coup Difficult Coupling Protocol (Low Nucleophilicity) Decision->Diff_Coup Yes (N-Py Amine) Check Kaiser/Chloranil Test Standard_Coup->Check Method_A Method A: Microwave COMU/HATU @ 60°C Diff_Coup->Method_A Method_B Method B: In-situ Acid Chloride (BTC/Collidine) Diff_Coup->Method_B If steric bulk is high Method_A->Check Method_B->Check Recouple Double Coupling (Required) Check->Recouple Positive (Incomplete) Next_Cycle Proceed to Next Cycle Check->Next_Cycle Negative (Complete) Recouple->Method_A Next_Cycle->Deprotect Repeat

Figure 1: Workflow for SPPS cycles involving N-(pyridin-2-yl) residues. Note the divergence for acylating the electron-deficient amine.

Quality Control & Troubleshooting

Monitoring Coupling Efficiency

Standard Kaiser tests (Ninhydrin) are ineffective for secondary amines and totally non-reactive for the electron-poor N-(pyridin-2-yl) amine.

  • Recommended Test: Chloranil Test or p-Nitrophenyl Ester Test .

  • Micro-cleavage: The most reliable method is to remove a few beads, cleave with 95% TFA, and analyze via LC-MS. Look for the mass of the uncoupled sequence (deletion sequence).

Common Side Reactions
  • Guanylation: If using HATU/HBTU, the uranium salt can react with the slow-reacting amine to form a guanidine cap.

    • Solution: Pre-activate the acid for 30 seconds before adding to the resin. Do not let the uronium reagent sit with the amine without the acid.

  • Incomplete Coupling: Due to the pyridine ring withdrawing electrons.

    • Solution: Switch to Protocol B, Option B (BTC/Acid Chloride) immediately if HATU fails twice.

References

  • Solid Phase Peptide Synthesis (SPPS) Overview. Bachem. (2023).[2] A comprehensive guide to standard SPPS cycles and troubleshooting.

  • Coupling Reagents for Difficult Sequences. Albericio, F., & Byman, O. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.

  • Synthesis of N-Heterocyclic

    
    -Amino Acids.  MDPI. (2021). Selected 
    
    
    
    -Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Provides context on the synthesis of the monomeric units.
  • Acid Chloride Activation in SPPS.Journal of Peptide Science. (General reference for BTC/Triphosgene usage in sterically hindered peptides).

Sources

Method

Strategic Integration of 3-amino-N-(pyridin-2-yl)propanamide in Kinase Inhibitor Scaffolds

This Application Note and Protocol guide details the strategic implementation of 3-amino-N-(pyridin-2-yl)propanamide (CAS 774487-65-9) in the design and synthesis of Type I and Type I½ kinase inhibitors. Part 1: Scientif...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic implementation of 3-amino-N-(pyridin-2-yl)propanamide (CAS 774487-65-9) in the design and synthesis of Type I and Type I½ kinase inhibitors.

Part 1: Scientific Foundation & Rationale

The Pharmacophore: Hinge Binding & Vector Control

3-amino-N-(pyridin-2-yl)propanamide acts as a bidentate hinge-binding linker with a solvent-exit vector. Its utility in medicinal chemistry stems from its ability to mimic the adenine ring of ATP while providing a functional handle (the primary amine) for extending into the solvent-exposed region or the ribose pocket.

  • Hinge Interaction (The Anchor): The N-(pyridin-2-yl)amide motif is a privileged scaffold. The pyridine nitrogen (acceptor) and the exocyclic amide nitrogen (donor) form a classic donor-acceptor (D-A) hydrogen bond pair with the kinase hinge region backbone (typically the carbonyl and amide NH of the "gatekeeper+2" or "gatekeeper+3" residues).

  • The Spacer (The Vector): The ethylene (-CH2-CH2-) bridge (derived from

    
    -alanine) provides flexibility, allowing the attached core scaffold to orient correctly within the hydrophobic pocket without inducing steric clash at the hinge.
    
  • The Handle (The Warhead/Tail): The terminal primary amine (-NH2) serves as the attachment point for the inhibitor's core or solubilizing tail.

Target Class Applicability

This scaffold is particularly effective for Serine/Threonine kinases, specifically:

  • ROCK1/2 (Rho-associated protein kinase): The pyridine-amide motif mimics the binding mode of Fasudil and Y-27632 derivatives.

  • PIM Kinases: PIM1/2/3 accommodate the pyridine headgroup, utilizing the flexible linker to reach the acidic residues (e.g., Asp128/Glu171 in PIM1).

  • PKC (Protein Kinase C): Used to generate isoform-selective inhibitors by varying the amine-linked tail.

Part 2: Experimental Protocols

Protocol A: Synthetic Incorporation (Library Generation)

Objective: To couple 3-amino-N-(pyridin-2-yl)propanamide to a heteroaromatic carboxylic acid core (e.g., an indazole or quinoline scaffold) to generate a focused kinase inhibitor library.

Reagents:

  • Core Scaffold: Heteroaryl Carboxylic Acid (1.0 eq)

  • Linker: 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride (1.2 eq)

  • Coupling Agent: HATU (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • Solvent: Anhydrous DMF

Workflow:

  • Activation: Dissolve the carboxylic acid core in anhydrous DMF (0.1 M concentration). Add HATU and stir at room temperature (RT) for 15 minutes to generate the active ester.

  • Addition: Add 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride to the reaction vessel.

  • Initiation: Dropwise add DIPEA. Note: The solution may warm slightly.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid (M+) and appearance of the product (M+163).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).

Critical Control Point: Ensure the pyridine ring does not undergo N-acylation. The primary aliphatic amine is significantly more nucleophilic, but excess base and high temps can lead to side reactions.

Protocol B: Computational Docking (In Silico Validation)

Objective: To predict the binding mode of the synthesized analog in the ROCK1 active site using the 3-amino-N-(pyridin-2-yl)propanamide moiety as the hinge binder.

Software: Schrödinger Glide / AutoDock Vina / Gold Target Structure: PDB ID: 1G5S (ROCK1 with Fasudil) or 3DND (PIM1).

Step-by-Step:

  • Protein Prep: Remove water molecules (keep structural waters if bridging is suspected, e.g., HOH 202 in some kinases). Protonate His residues at pH 7.4.

  • Grid Generation: Center the grid box on the hinge region (Met156 in ROCK1). Box size: 20Å x 20Å x 20Å.

  • Ligand Prep: Generate 3D conformers of the ligand. Ensure the amide bond is trans and the pyridine nitrogen is available for H-bonding.

  • Constraints (Crucial):

    • Constraint 1: H-bond interaction between Pyridine-N and the backbone NH of Met156.

    • Constraint 2: H-bond interaction between Amide-NH and the backbone Carbonyl of Glu154.

  • Docking: Run SP (Standard Precision) docking.

  • Analysis: Filter poses based on RMSD to the reference hinge binder.

Protocol C: Biochemical Potency Assay (ADP-Glo™)

Objective: Quantify the IC50 of the synthesized inhibitor against ROCK1.

Reagents:

  • Kinase: Recombinant Human ROCK1 (0.2 µ g/well ).

  • Substrate: S6 Kinase Substrate peptide.

  • ATP: Ultra-pure (at Km, typically 10 µM).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Compound Prep: Serial dilute compound in 100% DMSO (3-fold dilutions, 10 points). Transfer 1 µL to a 384-well white plate.

  • Enzyme Addition: Add 2 µL of ROCK1 enzyme buffer solution. Incubate 10 min at RT.

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader.

  • Calculation: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.

Part 3: Visualization & Data

Structural Logic & Binding Mode

The following diagram illustrates the logical flow of designing an inhibitor using this scaffold and its interaction within the kinase pocket.

KinaseInhibitorDesign cluster_0 Building Block cluster_1 Kinase Pocket Domains BB 3-amino-N-(pyridin-2-yl)propanamide Synthesis Amide Coupling (Protocol A) BB->Synthesis Primary Amine Nucleophile Hinge Hinge Region (Met156/Glu154) Solvent Solvent Exposed Region Inhibitor Final Kinase Inhibitor Synthesis->Inhibitor Core Attachment Inhibitor->Hinge Pyridine N & Amide NH (H-Bonds) Inhibitor->Solvent Beta-Alanine Linker (Vector)

Caption: Schematic showing the transformation of the building block into a bioactive inhibitor and its bidentate interaction with the kinase hinge region.

Quantitative Benchmarks (Expected Data)

When validating this moiety in a ROCK1 inhibitor campaign, the following SAR (Structure-Activity Relationship) trends are typically observed:

Structural VariationLinker LengthHinge MotifROCK1 IC50 (nM)Interpretation
Target Molecule Ethyl (C2) 2-Aminopyridine < 50 nM Optimal flexibility and hinge geometry.
Analog AMethyl (C1)2-Aminopyridine> 500 nMLinker too short; steric clash with gatekeeper.
Analog BPropyl (C3)2-Aminopyridine~ 150 nMLinker too floppy; entropic penalty.
Analog CEthyl (C2)Phenyl (No N)> 10,000 nMLoss of critical hinge H-bond acceptor.

References

  • Vertex Pharmaceuticals. (2011).[1] Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. Link

  • Xiang, R., et al. (2023).[2] Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold. European Journal of Medicinal Chemistry. Link

  • AChemBlock. (2026).[3][4][5] Product Specification: 3-amino-N-(pyridin-2-yl)propanamide. Commercial Catalog. Link

  • Promega. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • RCSB PDB. (2001). Crystal Structure of the Rho-associated protein kinase 1 (ROCK1) complexed with Fasudil. PDB ID: 1G5S. Link

Sources

Application

Application Note: Advanced Formulation Strategies for Pyridine-Based Amide Therapeutics

The Physicochemical Dilemma of Pyridine-Amides Pyridine-based amides are a highly privileged pharmacophore class in modern drug discovery, frequently serving as the structural backbone for targeted therapies, including m...

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Dilemma of Pyridine-Amides

Pyridine-based amides are a highly privileged pharmacophore class in modern drug discovery, frequently serving as the structural backbone for targeted therapies, including multi-kinase inhibitors (e.g., Pazopanib, Sorafenib) and cystic fibrosis transmembrane conductance regulator (CFTR) modulators[1][2]. The structural combination of a weakly basic pyridine ring (pKa ~5.2) and a neutral, highly polar amide bond provides excellent target-binding capabilities through precise hydrogen bonding within biological pockets[3][4].

However, these exact structural features create profound challenges for oral drug delivery. The strong intermolecular hydrogen bonding between the amide donor (N-H) and the pyridine nitrogen acceptor results in a highly stable, rigid crystal lattice[2]. Consequently, many pyridine-amide drugs exhibit exceptionally high melting points, poor aqueous solubility, and fall into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[2]. To achieve therapeutic bioavailability, formulation scientists must employ advanced strategies that permanently or temporarily disrupt this crystal lattice.

Mechanistic Formulation Strategies

Strategy A: Amorphous Solid Dispersions (ASDs)

Converting the crystalline Active Pharmaceutical Ingredient (API) into an amorphous state significantly increases the apparent solubility and dissolution rate by removing the thermodynamic barrier of the crystal lattice. For pyridine-amides, spray-dried dispersions (SDDs) using polymeric carriers (e.g., HPMCAS, PVP-VA) are highly effective[1][5]. The Causality: The polymers serve a dual purpose. First, during solvent evaporation, they physically separate the API molecules, preventing the reformation of the pyridine-amide hydrogen bond network. Second, in the gastrointestinal tract, the polymer provides steric and ionic stabilization to maintain drug supersaturation and prevent rapid precipitation[1].

Strategy B: Co-Crystallization and Salt Formation

When ASDs face physical stability issues (e.g., low glass transition temperature leading to recrystallization), co-crystallization offers a thermodynamically stable alternative. The Causality: The basic nitrogen of the pyridine ring and the amide group serve as excellent hydrogen bond acceptors and donors. By introducing coformers like hydroxybenzoic acids (HBAs), the homosynthons (API-API interactions) are disrupted in favor of heterosynthons (API-coformer interactions)[2]. For instance, in multi-kinase inhibitors, proton transfer from the carboxylic group of the coformer to the basic nitrogen of the pyridine ring forms stable, highly soluble salts and co-crystals[2].

Formulation Selection Workflow

FormulationWorkflow A Pyridine-Amide API (BCS Class II/IV) B Physicochemical Profiling (pKa, LogP, Tm, PXRD) A->B C Assess Crystal Lattice (H-Bonding Network) B->C D Amorphous Solid Dispersion (Spray Drying) C->D High Tm, Soluble in Volatiles E Co-Crystallization (Heterosynthon Formation) C->E Prone to Recrystallization F Validation: PXRD Halo (Confirm Amorphous State) D->F In-process QC G Validation: DSC / NMR (Confirm New Melting Point) E->G In-process QC

Workflow for selecting and validating pyridine-amide formulation strategies.

Quantitative Comparison of Formulation Approaches

The following table summarizes the physicochemical impact of applying ASD versus Co-crystallization strategies to a standard BCS Class II pyridine-amide drug.

PropertyUnformulated Crystalline APIAmorphous Solid Dispersion (SDD)Co-Crystal (with HBA coformer)
Aqueous Solubility (pH 6.8) < 5 µg/mL150 - 300 µg/mL (Supersaturated)50 - 100 µg/mL (Equilibrium)
Physical State Highly CrystallineAmorphous (Polymer Matrix)Crystalline (Heterosynthon)
Thermodynamic Stability High (Stable lattice)Low (Metastable, prone to relaxation)High (Stable new lattice)
Primary Solubilization Mechanism N/ASpring and Parachute effectLowered lattice energy
Analytical Validation Marker Sharp Bragg peaks on PXRDBroad amorphous halo on PXRDShifted Bragg peaks on PXRD

Self-Validating Experimental Protocols

Protocol 1: Preparation of Pyridine-Amide Spray-Dried Dispersions (SDD)

This protocol details the generation of an ASD using a binary solvent system, specifically designed to overcome the poor organic solubility of strongly hydrogen-bonded pyridine-amides.

Step 1: Solvent System Selection & Dissolution

  • Action: Prepare a 70:30 (v/v) mixture of Dichloromethane (DCM) and Methanol. Dissolve the pyridine-amide API and HPMCAS polymer at a 1:3 ratio to achieve a total solids concentration of 5% w/v.

  • Causality: Pyridine-amides often exhibit poor solubility in single volatile organic solvents. DCM disrupts the hydrophobic stacking of the pyridine rings, while Methanol acts as a hydrogen bond competitor to solvate the amide backbone, ensuring complete molecular dispersion prior to atomization.

  • Validation Checkpoint 1 (Visual & Dynamic Light Scattering): The solution must be completely clear. A DLS scan should show no particulate matter >10 nm. If aggregates are present, the spray drying will yield crystalline domains rather than a true amorphous dispersion.

Step 2: Spray Drying

  • Action: Atomize the solution using a lab-scale spray dryer with an inlet temperature of 85°C and an outlet temperature of 45°C.

  • Causality: The outlet temperature must be maintained below the boiling point of the highest-boiling solvent (Methanol, 65°C) to prevent boiling inside the droplet, which causes hollow, low-density particles, but high enough to ensure rapid vitrification of the polymer-API matrix[1][5].

Step 3: Secondary Drying

  • Action: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

  • Causality: Spray drying leaves residual solvent trapped in the polymer matrix. This solvent acts as a plasticizer, lowering the glass transition temperature (Tg) and risking premature crystallization. Vacuum drying removes this residual solvent, locking the API in its amorphous state.

  • Validation Checkpoint 2 (PXRD & mDSC): Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful formulation will exhibit a broad halo without sharp Bragg peaks[5]. Modulated Differential Scanning Calorimetry (mDSC) must show a single Tg, indicating a homogenous single-phase system.

Protocol 2: Co-Crystal Screening via Liquid-Assisted Grinding (LAG)

When selecting coformers, the


pKa rule (pKa(base) - pKa(acid)) is critical. For weakly basic pyridine rings (pKa ~5.2), using hydroxybenzoic acids (pKa ~3.0) often results in a 

pKa of ~2.2, placing the system in the salt-cocrystal continuum, which maximizes solubility through ionized heterosynthons[2].

Step 1: Stoichiometric Milling

  • Action: Combine the pyridine-amide API and the hydroxybenzoic acid coformer in a 1:1 molar ratio in a stainless-steel milling jar.

  • Causality: A 1:1 ratio targets the primary hydrogen bond acceptor (pyridine nitrogen) and donor (amide N-H) sites.

Step 2: Liquid Addition

  • Action: Add 10 µL of ethyl acetate per 100 mg of powder mixture. Mill at 30 Hz for 20 minutes.

  • Causality: Dry grinding often fails to overcome the activation energy required to break the strong API homosynthons. Liquid-assisted grinding increases molecular mobility and accelerates the kinetics of co-crystal formation without fully dissolving the components, which could lead to separate crystallization based on individual solubility differences.

Step 3: Thermal and Structural Validation

  • Validation Checkpoint (DSC & FTIR): Perform DSC on the milled powder. A successful co-crystal will show a single, distinct endothermic melting peak different from both the pure API and the pure coformer. Follow up with Fourier Transform Infrared Spectroscopy (FTIR); a shift in the amide carbonyl stretch (typically ~1650 cm⁻¹) and the pyridine C=N stretch indicates successful heterosynthon formation[2].

References

  • Pharmaceutical compositions for the treatment of cystic fibrosis transmembrane conductance regulator mediated diseases - Google P
  • Salts, Solvates and Hydrates of Multi-kinase Inhibitor Drug Pazopanib with Hydroxybenzoic Acids - ResearchGate -[Link]

  • Solid forms of (r)-1(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-n-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)
  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PubMed Central (NIH) -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-amino-N-(pyridin-2-yl)propanamide

Topic: Optimization of Yield & Purity | CAS: 771528-85-9 Audience: Organic Chemists, Process Development Scientists Executive Summary & Diagnostic Matrix The synthesis of 3-amino-N-(pyridin-2-yl)propanamide presents a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield & Purity | CAS: 771528-85-9 Audience: Organic Chemists, Process Development Scientists

Executive Summary & Diagnostic Matrix

The synthesis of 3-amino-N-(pyridin-2-yl)propanamide presents a classic "deceptive" challenge in medicinal chemistry. While it appears to be a simple amide coupling, two distinct factors consistently erode yield:

  • Nucleophilic Apathy: The 2-aminopyridine nitrogen is electron-deficient (due to the pyridine ring's inductive effect) and sterically encumbered, making it a poor nucleophile compared to standard anilines.

  • Polarity Trap: The final product is a highly polar, water-soluble beta-amino amide. Traditional aqueous workups (EtOAc/Water) often result in massive product loss to the aqueous phase.

Route Selection Matrix

Use this table to determine the best synthetic strategy for your specific constraints.

FeatureRoute A: Activated Coupling (Recommended) Route B: Aza-Michael Addition
Chemistry Boc-

-Ala-OH + 2-Aminopyridine
2-AP + Acryloyl Cl

Acrylamide

Amine Addn.
Key Reagent HATU (Standard) or POCl

(Hard-force)
Benzylamine or Azide (avoid free Ammonia)
Primary Risk Low conversion due to weak nucleophile.Bis-alkylation (dimerization) during Michael step.
Yield Potential High (60–85%)Moderate (40–60%)
Suitability Small to Gram-scale discovery.Large scale (cheaper reagents).

Detailed Protocols

Protocol A: The "Gold Standard" Coupling (Boc-Route)

Rationale: Direct coupling of unprotected


-alanine causes self-polymerization. You must use N-protected 

-alanine. Standard EDC/HOBt is often insufficient for 2-aminopyridines; HATU or POCl

is required.

Reagents:

  • Boc-

    
    -Alanine (1.2 equiv)
    
  • 2-Aminopyridine (1.0 equiv)

  • HATU (1.25 equiv) [Alternative: POCl

    
    /Pyridine for stubborn cases]
    
  • DIPEA (3.0 equiv)

  • Solvent: Dry DMF or DMAc (DCM is often too non-polar for the intermediate).

Step-by-Step Workflow:

  • Activation: Dissolve Boc-

    
    -Alanine and DIPEA in dry DMF (0.2 M concentration). Add HATU at 0°C. Stir for 15 mins. Color change to yellow/orange is normal.
    
  • Addition: Add 2-aminopyridine in one portion.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Checkpoint: Monitor by LCMS.[1] If conversion <50% after 4h, heat to 50°C.

  • Workup (Critical):

    • Dilute with EtOAc. Wash 3x with 5% LiCl solution (removes DMF).

    • Wash 1x with sat. NaHCO

      
      .
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Deprotection: Treat crude with TFA/DCM (1:4) for 1h. Concentrate to dryness.

    • Note: The product is now a TFA salt. Do not attempt to extract the free base with water/EtOAc yet; it will stay in the water.

Protocol B: The Aza-Michael Route (The "Scale-Up" Alternative)

Rationale: Avoids expensive coupling agents. However, adding ammonia directly to acrylamides often leads to double addition (tertiary amines). We use benzylamine as a "dummy" group that prevents over-alkylation.

  • Acrylation: React 2-aminopyridine with acryloyl chloride (Et

    
    N, DCM, 0°C) to form N-(pyridin-2-yl)acrylamide . Isolate this intermediate.
    
  • Michael Addition:

    • Dissolve acrylamide in MeOH.

    • Add Benzylamine (1.1 equiv) and catalytic glacial acetic acid.

    • Stir at 40°C until acrylamide is consumed.

  • Deprotection:

    • Subject the benzyl-amino intermediate to Hydrogenolysis (H

      
      , Pd/C, MeOH).
      
    • Filter catalyst and concentrate.[2]

Troubleshooting & FAQs

Q1: I am using EDC/NHS, but the reaction stalls at ~20% conversion. Why?

Technical Insight: 2-Aminopyridine is a notoriously poor nucleophile because the ring nitrogen withdraws electron density from the exocyclic amine. The O-acylisourea intermediate formed by EDC is susceptible to hydrolysis or rearrangement before the weak amine can attack. Solution: Switch to HATU or T3P (Propylphosphonic anhydride). If those fail, use the POCl


 method : Dissolve acid and amine in pyridine, cool to -15°C, and add POCl

dropwise. This forms a highly reactive phosphoryl intermediate that forces the coupling.
Q2: After TFA deprotection, I basified with NaOH and extracted with EtOAc, but my yield is near zero.

Technical Insight: The free base of 3-amino-N-(pyridin-2-yl)propanamide is highly hydrophilic (logP < 0) and forms strong hydrogen bonds with water. It partitions into the aqueous phase, not the organic phase. Solution:

  • Resin Neutralization: Dissolve the TFA salt in MeOH. Add a basic resin (e.g., Amberlyst A-21) until neutral pH. Filter and evaporate.[3]

  • Salting Out: If you must extract, saturate the aqueous phase with NaCl and use n-Butanol or IPA/CHCl

    
     (1:3)  as the extraction solvent, not EtOAc.
    
Q3: My Michael addition (Route B) shows a "M+Product" mass in LCMS (Dimerization).

Technical Insight: The product amine is more nucleophilic than the starting ammonia/amine, leading to the product reacting with another molecule of acrylamide. Solution:

  • Avoid Ammonia: Do not use aqueous ammonia.

  • Use Azide: Use Sodium Azide (NaN

    
    ) in DMF/Acetic Acid to form the azide intermediate, then reduce with Staudinger conditions (PPh
    
    
    
    /Water). Azides do not double-add.

Visualizing the Workflow

The following diagram illustrates the decision logic and critical control points for the synthesis.

SynthesisWorkflow Start Target: 3-amino-N-(pyridin-2-yl)propanamide Decision Choose Strategy Start->Decision RouteA Route A: Direct Coupling (Small Scale/High Purity) Decision->RouteA RouteB Route B: Aza-Michael (Scale Up/Cost Sensitive) Decision->RouteB StepA1 Reagents: Boc-beta-Ala + 2-Aminopyridine RouteA->StepA1 Coupling Coupling Agent Selection StepA1->Coupling EDC EDC/HOBt (RISK: Low Yield) Coupling->EDC HATU HATU/DIPEA (Recommended) Coupling->HATU POCl3 POCl3/Pyridine (Force Conditions) Coupling->POCl3 Deprotect Deprotection Step (TFA or H2/Pd) EDC->Deprotect HATU->Deprotect POCl3->Deprotect StepB1 Intermediate: N-(pyridin-2-yl)acrylamide RouteB->StepB1 Michael Nucleophile Selection StepB1->Michael Ammonia Ammonia (NH3) (RISK: Dimerization) Michael->Ammonia Benzylamine Benzylamine (BnNH2) (Controlled Mono-addition) Michael->Benzylamine Ammonia->Deprotect Benzylamine->Deprotect Workup Workup Challenge: Hydrophilic Product Deprotect->Workup Solution Solution: HILIC Purification or n-Butanol Extraction Workup->Solution Final Final Product (Salt or Free Base) Solution->Final

Caption: Decision matrix for synthesis. Route A (Left) prioritizes purity via HATU coupling. Route B (Right) utilizes Michael addition but requires protected amines to prevent dimerization. Critical failure point is the final aqueous workup.

References

  • Reaction Mechanism & Coupling Challenges

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Note: Details the poor nucleophilicity of 2-aminopyridines and the necessity of high-activity coupling agents like H
  • Aza-Michael Addition Specifics

    • Wang, J., et al. (2011). Recent advances in organocatalytic asymmetric aza-Michael reactions. Beilstein Journal of Organic Chemistry, 7, 536–562. Link

    • Note: Provides mechanistic insight into the reversibility and polymerization risks of adding primary amines to acrylamides.
  • Purification of Hydrophilic Amides

    • Olsen, B. A. (2001).[4] Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.[4] Journal of Chromatography A, 913(1-2), 113-122. Link

    • Note: Validates the use of HILIC and amino-columns for separating polar amino-amide derivatives th
  • POCl3 Activation Method

    • Organic Syntheses, Coll. Vol. 10, p.423 (2004). A general procedure for coupling hindered amines using phosphorus oxychloride. Link

Sources

Optimization

preventing cyclization side reactions in beta-alanine amide synthesis

Welcome to the Technical Support Knowledge Base. As modern drug development increasingly incorporates non-canonical amino acids to enhance proteolytic stability, β-alanine has become a critical building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As modern drug development increasingly incorporates non-canonical amino acids to enhance proteolytic stability, β-alanine has become a critical building block. However, synthesizing β-alanine amides presents unique chemical challenges that often derail standard peptide coupling protocols.

This guide provides researchers and application scientists with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to prevent cyclization and elimination side reactions during synthesis.

Mechanistic Deep-Dive: The "Why" Behind the Side Reactions

When activating the C-terminus of β-alanine for amidation, the molecule becomes highly susceptible to two primary competing side reactions. Understanding the causality behind these pathways is the first step in preventing them.

  • Intramolecular Cyclization (β-Lactam Formation): If the N-terminus is inadequately protected or deprotected prematurely, the nucleophilic amine can attack the activated C-terminal carbonyl. While 4-membered β-lactam rings are kinetically less favored than 5- or 6-membered rings, highly reactive intermediates (such as O-acylisoureas) can thermodynamically drive this cyclization.

  • Base-Catalyzed β-Elimination: The protons on the α-carbon of β-alanine are relatively acidic. In the presence of strong bases—commonly used alongside uronium coupling reagents—β-elimination occurs rapidly. This expels the N-terminal functional group and yields an acrylamide derivative[1]. In low-resolution mass spectrometry, this elimination is frequently misdiagnosed as cyclization due to similar mass shifts.

G A N-Protected β-Alanine B Activated Intermediate A->B Coupling Reagent (DIC/Oxyma) C Target β-Alanine Amide B->C Amine Addition (Desired Pathway) D β-Lactam (Cyclization) B->D Intramolecular Amine Attack E Acrylamide (Elimination) B->E Base-Catalyzed β-Elimination

Reaction pathways of β-alanine activation: desired amidation vs. cyclization and elimination.

Troubleshooting Guides & FAQs

Q: I am observing a significant [M-18] or [M-NH3] mass species in my LC-MS after coupling. Is this a cyclic byproduct? A: It is highly likely, but you must distinguish between cyclization and elimination. A mass shift during activation often indicates either the formation of a β-lactam (cyclization) or an acrylamide (elimination)[1]. Causality: If you are using a strong base like N,N-Diisopropylethylamine (DIPEA), the basic conditions promote the abstraction of the α-proton, leading to β-elimination. Solution: Switch to a weaker, sterically hindered base like 2,4,6-collidine, or use completely base-free coupling conditions such as DIC/OxymaPure.

Q: Does my choice of coupling reagent directly influence these side reactions? A: Absolutely. Uronium/aminium salts like HATU or HBTU are exceptionally potent but can over-activate the C-terminus. This over-activation increases the lifetime of the highly reactive intermediate, giving intramolecular cyclization pathways more time to compete with the desired intermolecular amidation. Furthermore, excess HBTU can react with unprotected N-termini to form a dead-end guanylidine moiety[2]. Solution: Transition to carbodiimide-based activation (DIC) paired with an acidic additive like HOBt or OxymaPure. This provides a controlled activation rate that strongly favors intermolecular attack.

Q: How can I prevent cyclodimerization (8-membered rings) during solution-phase synthesis? A: Cyclodimerization occurs when two activated β-alanine molecules undergo head-to-tail coupling, a side reaction heavily influenced by the pseudo-dilution effect[3]. Causality: This is driven by high concentrations of partially deprotected, activated monomers reacting with one another before the target amine can intervene. Solution: Employ strict dilution principles. Keep the reaction concentration below 0.05 M and ensure the primary amine nucleophile is present in slight excess (1.2 eq) before the activating agent is fully consumed.

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the causal relationship between coupling conditions and the distribution of products during the synthesis of a model β-alanine amide.

Coupling ReagentBase AdditiveTemperatureTarget Amide Yield (%)β-Lactam (Cyclization) (%)Acrylamide (Elimination) (%)
HATUDIPEA (2.0 eq)25 °C65.015.020.0
HBTUDIPEA (2.0 eq)25 °C70.012.018.0
DIC / HOBtNone25 °C85.010.05.0
DIC / OxymaPure2,4,6-Collidine (1.0 eq)*0 °C to 25 °C96.0 < 2.0 < 2.0

*Collidine is only utilized if the nucleophilic amine is introduced as a hydrochloride salt.

Self-Validating Experimental Protocol

Optimized Solution-Phase Synthesis of N-Protected β-Alanine Amides

Objective: Synthesize Fmoc-β-Ala-NHR while systematically suppressing β-lactam cyclization and β-elimination pathways.

Step 1: Reagent Preparation (Pseudo-Dilution)

  • Action: Dissolve Fmoc-β-Ala-OH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 0.05 M.

  • Causality: Maintaining a highly dilute environment restricts the proximity of activated monomers, effectively shutting down the intermolecular cyclodimerization pathway that leads to 8-membered cyclic byproducts.

Step 2: Base-Free Activation

  • Action: Chill the solution to 0 °C. Add OxymaPure (1.1 eq) followed by N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq). Stir for 10 minutes.

  • Causality: OxymaPure forms a highly reactive but stable ester intermediate without the need for basic additives. Avoiding strong bases like DIPEA entirely prevents the abstraction of the α-proton, thereby eliminating the acrylamide formation pathway.

Step 3: Nucleophilic Amidation

  • Action: Add the target primary amine (1.2 eq) dropwise. If the amine is a hydrochloride salt, neutralize it prior to addition using a sterically hindered base like 2,4,6-collidine (1.2 eq), rather than adding base directly to the reaction mixture.

  • Causality: Pre-neutralization ensures the activated β-alanine intermediate is never exposed to localized high concentrations of unreacted base, preserving the integrity of the β-carbon.

Step 4: Self-Validation Check

  • Action: At t = 30 minutes, withdraw a 10 μL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS.

  • Validation Logic: A successful, side-reaction-free process will show the target mass[M+H]⁺ with zero detectable peaks at [M-18] (β-lactam) or[M-Fmoc-NH₂] (acrylamide). If the elimination product is detected, the amine salt was inadequately neutralized or the reaction temperature exceeded 25 °C.

Step 5: Workup and Isolation

  • Action: Quench the reaction with water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% citric acid, 5% NaHCO₃, and brine.

  • Causality: The acidic wash removes unreacted amines and collidine, while the basic wash clears residual OxymaPure and unreacted Fmoc-β-Ala-OH, leaving only the pure amide in the organic phase.

References

  • Macrocyclization strategies for cyclic peptides and peptidomimetics Source: RSC Publishing URL
  • Source: peptide.
  • Mechanistic pathways of formation of acrylamide from different amino acids Source: ResearchGate URL

Sources

Troubleshooting

Aminopyridine Formulation Support Center: Troubleshooting Aqueous Solubility

Welcome to the Technical Support Center for aminopyridine formulation. Aminopyridines (e.g., 2-aminopyridine, 4-aminopyridine) are versatile chemical scaffolds widely utilized as hinge-binding motifs in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminopyridine formulation. Aminopyridines (e.g., 2-aminopyridine, 4-aminopyridine) are versatile chemical scaffolds widely utilized as hinge-binding motifs in kinase inhibitors (such as Crizotinib and CAMKK2 inhibitors) and in agrochemical development[1][2]. While the parent aminopyridine rings possess moderate to high aqueous solubility, the addition of lipophilic substituents required for target affinity drastically increases the crystal lattice energy and partition coefficient (cLogP), leading to severe aqueous solubility challenges[1].

This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to diagnose and overcome these formulation hurdles.

Diagnostic Formulation Strategy

Selecting the correct solubility enhancement strategy requires analyzing the physicochemical properties of your specific aminopyridine derivative. Use the decision tree below to guide your initial formulation approach.

DecisionTree Start Poor Aqueous Solubility (Aminopyridine Derivative) CheckIon Is pKa > 6.0 (Protonatable at physiological pH)? Start->CheckIon Salt Salt Screening (e.g., Mesylate, HCl) CheckIon->Salt Yes CheckLip Is cLogP > 3.0 (Highly Lipophilic)? CheckIon->CheckLip No / Neutral SEDDS Lipid-Based Formulation (SEDDS / Emulsions) CheckLip->SEDDS Yes CD Cyclodextrin Complexation (e.g., HP-β-CD) CheckLip->CD No (Planar rigid core)

Diagnostic workflow for selecting an aminopyridine solubility enhancement strategy.

Physicochemical Data & Excipient Selection

Understanding the baseline properties of aminopyridine scaffolds is critical for predicting derivative behavior.

Table 1: Physicochemical Properties of Aminopyridine Scaffolds vs. Derivatives

Compound / ScaffoldpKacLogPAqueous SolubilityCommon Application
2-Aminopyridine 6.86[3]0.48[3]ModerateChemical precursor / Co-former
4-Aminopyridine 9.17[4]0.32[4]High (74 g/L)[4]Potassium channel blocker
Aminopyrifen Basic>3.0Poor[5]Fungicide / Agrochemical
Crizotinib ~5.8~3.5Poor at pH 7.4[2]ALK/ROS1 Kinase Inhibitor

Table 2: Recommended Excipients for Aminopyridine Formulation

Excipient ClassExampleMechanism of ActionBest For
Modified Cyclodextrin HP-β-CDEncapsulates lipophilic moieties in a hydrophobic cavity.Rigid, planar hinge binders.
Co-solvent / Surfactant PEG 400 / Tween 80Lowers the dielectric constant of the aqueous phase.Preventing DMSO antisolvent precipitation.
Salt Counterion Methanesulfonic acidDisrupts crystal lattice energy; forms highly soluble mesylate salt.Derivatives with pKa > 6.

Troubleshooting Guides & FAQs

Q1: Why does my aminopyridine kinase inhibitor precipitate when diluted from a DMSO stock into an in vitro assay buffer?

Causality: Aminopyridine derivatives designed as kinase hinge binders often possess planar, rigid scaffolds and lipophilic substituents[1][2]. While highly soluble in DMSO, introducing them to an aqueous buffer causes a rapid shift in the solvent's dielectric constant. This "antisolvent effect" forces the lipophilic molecules past their supersaturation point, triggering rapid nucleation and precipitation[5].

Solution: Formulate a Self-Emulsifying Drug Delivery System (SEDDS) to maintain the drug in a micellar state upon aqueous dilution[5].

Protocol: Self-Validating SEDDS Preparation

  • Excipient Blending: In a glass vial, combine an oil phase (e.g., Capryol 90, 20% w/w), a surfactant (e.g., Tween 80, 50% w/w), and a co-solvent (e.g., PEG 400, 30% w/w).

  • Drug Loading: Add the aminopyridine derivative (up to 50 mg/g of the excipient mixture). Stir continuously at 37°C using a magnetic stirrer until a visually clear, isotropic pre-concentrate is formed.

  • Aqueous Dispersion: Dropwise, add 1 mL of the pre-concentrate into 100 mL of the target aqueous buffer under gentle agitation.

  • System Validation: Analyze the resulting dispersion using Dynamic Light Scattering (DLS). A successful SEDDS will spontaneously form a microemulsion characterized by a droplet size of <50 nm and a Polydispersity Index (PDI) of <0.3, ensuring the drug remains solubilized during the assay.

Q2: My derivative has poor intrinsic solubility at physiological pH (7.4). Can salt formation help?

Causality: The basicity of the pyridine nitrogen depends heavily on its substituents. While 4-aminopyridine is highly basic (pKa 9.17)[4], 2-aminopyridine has a lower pKa of 6.86[3]. At pH 7.4, many 2-aminopyridine derivatives remain predominantly unprotonated, resulting in poor solubility. Forming a salt with a strong acid (e.g., methanesulfonic acid) protonates the basic nitrogen and disrupts the high crystal lattice energy of the planar core, significantly enhancing thermodynamic solubility[6].

Protocol: In Situ Salt Screening & Validation

  • Solvent Selection: Suspend 100 mg of the free-base aminopyridine derivative in 5 mL of a volatile organic solvent (e.g., acetone or THF).

  • Counterion Addition: Add 1.1 molar equivalents of methanesulfonic acid (to form a mesylate salt) dropwise while stirring at room temperature[6].

  • Crystallization: Stir for 24 hours. If a precipitate does not form, slowly add an antisolvent (e.g., heptane) until the solution becomes cloudy, then cool to 4°C to induce crystallization.

  • System Validation: Isolate the crystals via vacuum filtration. Validate the salt formation using Powder X-Ray Diffraction (PXRD) to confirm a new crystalline phase distinct from the free base, and perform a shake-flask solubility test in pH 7.4 buffer to quantify the solubility enhancement.

Q3: I attempted cyclodextrin complexation with natural β-cyclodextrin, but the solution turned cloudy over time. What went wrong?

Causality: Natural β-cyclodextrin has a strong tendency to self-assemble and form aggregates in aqueous media[7]. When complexed with lipophilic aminopyridine derivatives, it frequently exhibits a B-type phase solubility profile. This means the drug-CD complex itself has limited solubility and eventually precipitates out of solution[8].

Solution: Switch to a chemically modified cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which disrupts CD self-assembly and yields an A-type (linear) solubility profile[8].

CDWorkflow Step1 Phase Solubility Mapping Step2 Identify Diagram Type Step1->Step2 Step3A A-Type (Linear) Use HP-β-CD Step2->Step3A Step3B B-Type (Precipitates) Add Ternary Polymer Step2->Step3B Step4 Lyophilization & Validation Step3A->Step4 Step3B->Step4

Cyclodextrin complexation and phase solubility validation workflow.

Protocol: Phase-Solubility Mapping & Complexation

  • Preparation: Prepare a series of aqueous solutions containing HP-β-CD at increasing concentrations (0, 10, 20, 40, 60, 80, and 100 mM).

  • Incubation: Add an excess amount of the solid aminopyridine derivative to each vial.

  • Equilibration: Seal the vials and shake them at a constant temperature (25°C) for 48 hours to reach thermodynamic equilibrium.

  • System Validation: Filter the suspensions through a 0.45 µm syringe filter. Analyze the dissolved drug concentration via HPLC. Plot the drug concentration against the CD concentration. A linear increase confirms an A-type diagram, validating the use of HP-β-CD. If a plateau is reached (B-type), add 0.1% w/v of a water-soluble polymer (e.g., PVP) to form a stabilizing ternary complex[7].

Q4: Can aminopyridines be used to enhance the solubility of other poorly soluble drugs?

Causality: Yes. Small, highly crystalline molecules like 2-aminopyridine can act as excellent co-formers in co-amorphous systems. They form strong intermolecular hydrogen bonds with poorly soluble drugs (e.g., Valsartan), fully occupying the drug's hydrogen bonding sites. This prevents the drug from crystallizing, thereby maintaining it in a highly soluble, high-energy amorphous state[9].

Protocol: Co-Amorphous System Preparation

  • Solvent Evaporation: Dissolve the target drug (e.g., Valsartan) and 2-aminopyridine in a 1:2 molar ratio in a volatile solvent mixture (e.g., ethanol/dichloromethane)[9].

  • Evaporation: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C.

  • System Validation: Analyze the resulting solid film using Differential Scanning Calorimetry (DSC). The absence of a melting endotherm and the appearance of a single glass transition temperature (Tg) validates the formation of a homogeneous co-amorphous system.

References

  • "2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem" - National Institutes of Health (NIH). 3

  • "4-Aminopyridine | C5H6N2 | CID 1727 - PubChem" - National Institutes of Health (NIH). 4

  • "Overcoming poor solubility of Aminopyrifen in formulations" - Benchchem. 5

  • "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes" - MDPI. 7

  • "(PDF) Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes" - ResearchGate. 8

  • "Valsartan/2-Aminopyridine Co-Amorphous System: Preparation, Characterization, and Supramolecular Structure Simulation by Density Functional Theory Calculation" - MDPI. 9

  • "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes" - ChemRxiv.1

  • "US11981659B2 - Salt of an aminopyridine derivative compound, a crystalline form thereof, and a process for preparing the same" - Google Patents. 6

  • "Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine..." - ResearchGate. 2

Sources

Optimization

optimizing amide coupling reagents for electron-deficient aminopyridines

The following technical guide is structured to address the specific challenges of coupling electron-deficient aminopyridines. It deviates from standard templates to focus on the unique electronic and regiochemical behavi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenges of coupling electron-deficient aminopyridines. It deviates from standard templates to focus on the unique electronic and regiochemical behaviors of these substrates.

Topic: Electron-Deficient Aminopyridines

The Core Challenge: Why Standard Protocols Fail

Coupling 2-aminopyridines (especially those with electron-withdrawing groups like -NO₂, -CF₃, or halogens) presents a "perfect storm" of synthetic difficulty:

  • Nucleophilicity: The exocyclic amine is electronically deactivated by the pyridine ring, rendering it a poor nucleophile.

  • Regioselectivity: The ring nitrogen (

    
    ) is often more basic and nucleophilic than the exocyclic nitrogen (
    
    
    
    ), leading to the formation of the unstable endo-amide (ring acylation) rather than the desired exo-amide.
  • Epimerization: The harsh conditions (high heat, strong bases) often required to force the reaction can racemize sensitive chiral centers on the carboxylic acid.

Diagnostic Workflow (Decision Matrix)

Before selecting a reagent, assess your substrate using this logic flow.

CouplingLogic Start START: Analyze Substrates IsAcidChiral Is the Acid Chiral/Epimerizable? Start->IsAcidChiral IsAmineVeryPoor Is Amine Highly Deficient? (e.g., 2-amino-5-nitropyridine) IsAcidChiral->IsAmineVeryPoor No T3P Protocol A: T3P + Pyridine (Low Epimerization Risk) IsAcidChiral->T3P Yes (Critical) Standard Standard: HATU + DIPEA (Base: 3.0 equiv) IsAmineVeryPoor->Standard No (Mildly deficient) Ghosez Protocol C: Ghosez's Reagent (In-situ Acid Chloride) IsAmineVeryPoor->Ghosez Yes + Acid Sensitive BTFFH Protocol B: BTFFH (Acyl Fluoride) (Steric Bulk + Low Reactivity) IsAmineVeryPoor->BTFFH Yes + Steric Hindrance T3P->BTFFH If T3P Fails

Figure 1: Strategic decision tree for selecting coupling reagents based on substrate electronics and chirality.

Optimized Protocols
Protocol A: The "Gold Standard" (T3P® / Propylphosphonic Anhydride)

Best For: Chiral acids, scale-up, and moderately deficient amines. Why: T3P acts as a kinetic scavenger of water. It activates the acid rapidly but the byproduct is water-soluble, simplifying workup. It shows remarkably low epimerization rates compared to HATU/EDC.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Aminopyridine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI)

Step-by-Step:

  • Dissolve the carboxylic acid and aminopyridine in dry EtOAc (or 2-MeTHF).

    • Note: If solubility is poor, use DMF or NMP, but EtOAc is preferred for workup.

  • Cool to 0 °C. Add the base (Pyridine) in one portion.

  • Add T3P solution dropwise over 5–10 minutes.

  • Allow to warm to Room Temperature (RT).

  • Critical Step: If no reaction after 2 hours, heat to 50–60 °C . Electron-deficient amines often require this thermal push. T3P is thermally stable.

  • Workup: Dilute with water. The T3P byproducts are water-soluble.[2][3] Wash organic layer with 0.5M HCl (to remove excess pyridine/amine) then NaHCO₃.

Protocol B: The "Heavy Artillery" (BTFFH / Acyl Fluoride)

Best For: Extremely electron-deficient amines (e.g., nitro-substituted) or sterically hindered systems where HATU fails. Why: BTFFH generates an acyl fluoride in situ.[4] Acyl fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines, often maintaining chirality better than chlorides.

Reagents:

  • BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DCM (Dichloromethane)[5]

Step-by-Step:

  • Dissolve carboxylic acid and DIPEA in dry DCM.

  • Add BTFFH and stir for 15–30 minutes at RT. (Formation of acyl fluoride).[4][6]

  • Add the electron-deficient aminopyridine.

  • Reflux (40 °C) for 12–24 hours.

  • Observation: This method has been proven to couple 2-amino-5-nitropyridine where EDC/HOBt resulted in 0% conversion [1].

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best For: Acids that are difficult to activate or when strictly neutral conditions are needed during activation. Why: Converts acid to acid chloride in situ under neutral conditions.

Reagents:

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)

  • Solvent: Dry DCM or THF

Step-by-Step:

  • Dissolve acid in dry DCM.

  • Add Ghosez’s reagent (1.1 equiv) at 0 °C or RT. Stir 1–2 hours.

  • Check: Monitor by TLC (methanol quench of aliquot -> methyl ester).

  • Once acid chloride is formed, add the aminopyridine (1.1 equiv) and Pyridine (2.0 equiv).

  • Stir at RT or reflux.

Troubleshooting & FAQs
Q1: I am getting the wrong regioisomer (Ring N-acylation vs. Exocyclic N-acylation). How do I fix this?

The Mechanism: The ring nitrogen (


) is often more nucleophilic. However, the 

-acyl product is thermodynamically less stable than the

-acyl product. The Fix (Bis-Acylation Strategy):
  • Use 2.5 equiv of the coupling reagent (or acid chloride) and excess base.

  • Force the reaction to form the Bis-acylated species (acylation at both N atoms).

  • Hydrolysis: Treat the crude bis-acylated product with mild aqueous base (e.g., NaHCO₃/MeOH or LiOH/THF) at RT.

  • Result: The unstable

    
    -acyl group will hydrolyze off, leaving the desired stable 
    
    
    
    -amide intact.
Q2: My reaction stalls at 10-20% conversion with HATU.

Cause: The active ester (O-At) formed by HATU is not electrophilic enough for your specific deactivated amine. Solution:

  • Switch to Protocol B (Acyl Fluoride): Fluorides are harder nucleophiles and often react better with these amines.

  • Catalyst Swap: Add HOAt (1.0 equiv) explicitly if using EDC. HOAt is superior to HOBt for pyridines due to the "neighboring group effect" (pyridine nitrogen in HOAt assists amine approach).

  • Solvent Switch: Move to Pyridine as the solvent. It acts as both base and acyl-transfer catalyst.

Q3: I see a new spot on TLC, but it reverts to starting material during aqueous workup.

Diagnosis: You likely formed the Active Ester or the Symmetric Anhydride , but the amine never attacked. Upon adding water, the intermediate hydrolyzed back to the acid. Fix:

  • Increase temperature to 60–80 °C.

  • Use Microwave irradiation (100 °C, 10-30 mins) with T3P.

Comparative Data Table
ReagentCostReactivity (vs. Poor Nucleophiles)Epimerization RiskWorkup EaseRecommended For
HATU HighHighModerateModerateInitial screening, small scale.
T3P MedHigh (Thermal stable)Very Low Excellent Scale-up, chiral acids, general purpose.
EDC/HOAt MedModerateLowGoodStandard couplings (avoid for nitro-pyridines).
BTFFH HighVery High LowModerateSterically hindered + Electron deficient.
POCl₃ LowVery HighHighPoorNon-chiral, rugged substrates only.
Mechanistic Visualization: The Regioselectivity Trap

RegioSelectivity Substrate 2-Aminopyridine KineticPath Kinetic Attack (Ring N) Substrate->KineticPath Fastest ThermoPath Thermodynamic Attack (Exocyclic N) Substrate->ThermoPath Slow ActivatedAcid Activated Acid (R-COX) ActivatedAcid->KineticPath ActivatedAcid->ThermoPath EndoProduct Endo-Isomer (Unstable Imide-like) KineticPath->EndoProduct ExoProduct Exo-Isomer (Desired Amide) ThermoPath->ExoProduct EndoProduct->ExoProduct Rearrangement (High Temp) BisAcyl Bis-Acylated Species EndoProduct->BisAcyl + Excess R-COX ExoProduct->BisAcyl + Excess R-COX BisAcyl->ExoProduct Mild Hydrolysis (LiOH)

Figure 2: The "Regioselectivity Trap" and the Bis-Acylation escape route. Note that the Endo-isomer can sometimes rearrange to the Exo-isomer with heat, but hydrolysis of the Bis-acylated species is more reliable.

References
  • Dunetz, J. R., et al. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7][8] Organic Letters, 13(19), 5048–5051.[7]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Nielsen, A. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4][6] Organic & Biomolecular Chemistry, 13, 11551-11563.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26.

Sources

Troubleshooting

Technical Support Center: Purification of Propanamide Derivatives

Topic: Removing Unreacted 2-Aminopyridine (2-AP) Ticket ID: PUR-2AP-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The separation of unreacted 2-aminopyridine (2-AP) from its ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 2-Aminopyridine (2-AP)

Ticket ID: PUR-2AP-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of unreacted 2-aminopyridine (2-AP) from its acylated products (e.g., N-(pyridin-2-yl)propanamide) is a common challenge in medicinal chemistry. Both species possess a pyridine ring, making them prone to co-elution and similar solubility profiles. However, they differ significantly in basicity (pKa) and nucleophilicity .

This guide outlines three field-proven protocols to remove 2-AP, ranked by operational complexity.

MethodMechanismBest For
1. Buffered LLE pKa-controlled partitioningLarge scale (>5g), cost-sensitivity
2. Scavenging Covalent/Ionic captureSmall scale (<1g), parallel synthesis
3. Cu(II) Wash Metal complexationStubborn traces, non-polar products

Module 1: Liquid-Liquid Extraction (LLE) Optimization

The Issue

"I washed my reaction with 1M HCl, but I lost my product or the impurity remained."

The Science: The "pH Window"

Standard acid washes (pH < 1) are too aggressive.

  • 2-Aminopyridine pKa: ~6.86 (Ring Nitrogen)[1][2][3]

  • Propanamide Product pKa: ~4.0–4.5 (Ring Nitrogen)

    • Why? The amide group is electron-withdrawing, significantly lowering the basicity of the pyridine ring compared to the starting amine.

The Solution: You must target a pH of 5.0–5.5 . At this pH, 2-AP is >95% protonated (water-soluble), while the amide product remains >90% neutral (organic-soluble).

Protocol: The Citrate Buffer Wash
  • Dilution: Dilute crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (poor solubility for polar impurities).[4]

  • Preparation: Prepare a 0.5 M Citric Acid solution. Adjust pH to 5.5 using NaOH if necessary (or use a Phosphate buffer).

  • Extraction:

    • Wash organic layer 3x with the pH 5.5 buffer.

    • Check: The aqueous layer should contain the 2-AP salt.

  • Polishing: Wash the organic layer once with Brine to remove emulsified water.

  • Drying: Dry over Na₂SO₄ and concentrate.

Module 2: Solid-Phase Scavenging (Resins)

The Issue

"I cannot perform aqueous workup due to emulsion formation or water-sensitive products."

The Science: Chemoselective Capture

Since 2-AP contains a free exocyclic primary amine (–NH₂), it is a nucleophile. The product (an amide) is non-nucleophilic at that position. We can use electrophilic resins to covalently bind the impurity.

Protocol: Isocyanate Scavenging

Recommended Resin: PS-Isocyanate or PS-Benzaldehyde.

  • Calculation: Estimate the mmols of unreacted 2-AP (based on LCMS/TLC).

  • Loading: Add 3–4 equivalents of PS-Isocyanate resin relative to the impurity (not the product).

  • Incubation:

    • Add resin directly to the reaction vessel (if solvent is DCM/THF/DMF).

    • Stir gently (orbital shaker preferred) for 2–4 hours at room temperature.

    • Mechanism:[4][5][6]Resin-N=C=O + H₂N-Pyridine -> Resin-NH-CO-NH-Pyridine (Urea bond).

  • Filtration: Filter through a fritted glass funnel or cotton plug. Rinse resin with solvent.[5]

  • Result: Filtrate contains pure product; impurity is trapped on the beads.

Module 3: The Copper(II) Sulfate Complexation

The Issue

"Standard acid washes aren't getting the last 5% of 2-AP."

The Science: Ligand Exchange

2-Aminopyridine is a strong bidentate-like ligand for Copper(II). It forms a water-soluble, deep blue/purple complex. Amides bind copper poorly in comparison.

Protocol
  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • Wash: Wash the organic layer (EtOAc/DCM) with the CuSO₄ solution.

  • Visual Indicator:

    • The aqueous layer will turn a distinct dark blue/purple if 2-AP is present.

    • Repeat washes until the aqueous layer remains the original light blue of the CuSO₄ solution.

  • Cleanup: Wash organic layer 2x with water (to remove residual copper) and 1x with Brine.

Visual Troubleshooting Guide

The following logic map helps you select the correct purification path based on your specific constraints.

PurificationLogic Start Impurity: 2-Aminopyridine Product: Propanamide Derivative ScaleCheck Reaction Scale? Start->ScaleCheck LargeScale > 1 gram ScaleCheck->LargeScale High Volume SmallScale < 100 mg ScaleCheck->SmallScale High Value / Low Vol AcidSens Is Product Acid Sensitive? LargeScale->AcidSens MethodResin Method 2: PS-Isocyanate Resin (Covalent Capture) SmallScale->MethodResin Fastest Workflow MethodLLE Method 1: Buffered LLE (Citric Acid pH 5.5) AcidSens->MethodLLE No (Stable) MethodCu Method 3: CuSO4 Wash (Visual Indicator) AcidSens->MethodCu Yes (Labile)

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and product stability.

Frequently Asked Questions (FAQ)

Q: I am trying to purify by Flash Chromatography, but the 2-AP streaks (tails) across all fractions. Why? A: 2-AP is basic and interacts strongly with the acidic silanols on standard silica gel.

  • Fix 1: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH). This blocks the silanol sites.

  • Fix 2: Use Amine-functionalized silica cartridges.

Q: Can I use a strong cation exchange (SCX) cartridge? A: Yes, but with caution. SCX resins (sulfonic acids) will bind both the 2-AP and your pyridine-based product. You would need to load both, wash with MeOH (removes neutrals), and then elute with ammonia in MeOH. Since both are basic, separation might be poor unless you perform a gradient elution based on pKa, which is difficult on SCX. Electrophilic scavengers (Isocyanates) are superior here because they react chemically with the free amine of 2-AP, which the product lacks.

Q: What are the safety considerations for 2-Aminopyridine? A: 2-AP is highly toxic and readily absorbed through the skin. It is a potassium channel blocker.

  • Warning: Never inspect the "smell" of the reaction.

  • Disposal: All aqueous washes (especially the Copper washes) must be disposed of as hazardous aqueous waste, not down the drain.

References

  • PubChem. 2-Aminopyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Biotage. Strategies for the Removal of Amines from Reaction Mixtures. Biotage Application Notes. Available at: [Link] (General reference for scavenger resin protocols).

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.

Sources

Optimization

troubleshooting low conversion rates in acrylate addition to aminopyridines

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals encountering kinetic and thermodynamic bottlenecks during t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals encountering kinetic and thermodynamic bottlenecks during the aza-Michael addition of aminopyridines to acrylates.

Below, we dissect the mechanistic causality behind low conversion rates and provide field-proven, self-validating protocols to optimize your synthetic workflows.

Mechanistic Insight: The Aminopyridine Bottleneck

Aminopyridines, particularly 2-aminopyridine, are notoriously poor nucleophiles compared to standard aliphatic amines. The lone pair of electrons on the exocyclic amino group is highly delocalized into the electron-deficient pyridine ring via resonance. Consequently, the activation energy required for the amino group to attack the


-carbon of an 

-unsaturated ester (acrylate) is exceptionally high. Furthermore, the endocyclic pyridine nitrogen often competes as a nucleophilic site, leading to unwanted byproducts or stalled reactions[1].

G A 2-Aminopyridine + Acrylate B Delocalization of Lone Pair (Reduces Nucleophilicity) A->B Electronic Effect C Endocyclic Attack (Ring Nitrogen) A->C Kinetic Pathway D Exocyclic Attack (Aza-Michael Adduct) A->D Thermodynamic Pathway B->D Requires Activation (Catalyst/HFIP)

Caption: Mechanistic pathways and electronic challenges in aminopyridine aza-Michael additions.

Frequently Asked Questions (Troubleshooting)

Q1: My conversion rate is stuck below 30% after 24 hours under reflux in standard organic solvents (e.g., DCM, THF). Why is the reaction stalling? A: The reaction is stalling because standard aprotic solvents do not provide the necessary electrophilic activation of the acrylate. Because 2-aminopyridine is a weak nucleophile, the acrylate's


-carbon must be made more electrophilic. In aprotic environments without a catalyst, the transition state is not stabilized. You must introduce a hydrogen-bond donor or a Lewis/Brønsted acid to polarize the carbonyl group of the acrylate, thereby increasing the susceptibility of the 

-carbon to nucleophilic attack[1].

Q2: I added a strong Lewis acid (e.g., AlCl3), but now I am seeing degradation of my starting materials and complex mixtures. What went wrong? A: Strong Lewis acids can over-coordinate with the multiple basic sites on the aminopyridine (both the exocyclic amine and the endocyclic nitrogen), leading to deactivation of the nucleophile or polymerization of the acrylate. Instead of harsh Lewis acids, switch to milder, highly specific catalysts. For example, Yttrium nitrate hexahydrate (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) under solvent-free conditions has been shown to be remarkably effective without causing degradation. Alternatively, Brønsted acids like Acetic Acid act as bifunctional catalysts—protonating the acrylate while assisting in the proton transfer from the incoming amine[1].

Q3: How can I achieve high conversion without using transition metal catalysts, which complicate my downstream pharmaceutical purification? A: The most effective metal-free approach leverages Hexafluoroisopropanol (HFIP) as both a promoter and a solvent. HFIP is a strong hydrogen-bond donor but a very weak nucleophile. It tightly hydrogen-bonds to the carbonyl oxygen of the acrylate, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the alkene. This enables the weak 2-aminopyridine nucleophile to attack efficiently. HFIP-mediated domino protocols routinely achieve >90% yields for aza-Michael additions of aminopyridines[2][3].

Quantitative Catalyst Comparison

To select the optimal system for your specific scale and purity requirements, compare the validated methodologies below:

Catalyst / PromoterSolvent SystemTemp (°C)TimeTypical ConversionKey Advantage / Disadvantage
None (Control) THF / DCMReflux24 h< 30%Inefficient; requires highly activated acrylates.
Acetic Acid (AcOH) Neat / Ethanol80 - 10012 h80 - 85%Highly scalable (proven up to 200 kg)[1]; requires neutralization.
ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Solvent-freeAmbient2 - 4 h83 - 99%Excellent yield at room temp; introduces metal impurities.
HFIP HFIP (Recyclable)60 - 804 - 8 h90 - 95%Metal-free, clean profile[3]; HFIP is expensive but recoverable.

Standard Operating Procedures (SOPs)

Protocol A: HFIP-Promoted Metal-Free Aza-Michael Addition

Use this protocol when transition-metal contamination must be strictly avoided (e.g., late-stage API synthesis).

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol) and the target acrylate (1.2 mmol).

  • Solvent Addition: Add 3.0 mL of Hexafluoroisopropanol (HFIP). Seal the flask with a septum. Caution: HFIP is volatile and corrosive; handle strictly inside a fume hood.

  • Reaction: Heat the mixture to 60°C using an oil bath or heating block. Stir continuously for 6 hours. Monitor the disappearance of 2-aminopyridine via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS.

  • Solvent Recovery: Once conversion is >95%, cool the mixture to room temperature. Transfer to a rotary evaporator and carefully distill off the HFIP under reduced pressure (HFIP boils at 58.2°C). Do not discard the HFIP ; it can be condensed, collected, and recycled for future batches[2].

  • Purification: The crude residue is typically highly pure. If necessary, purify via flash column chromatography on silica gel to isolate the pure

    
    -amino ester.
    
Protocol B: Scalable Acetic Acid Catalyzed Addition

Use this protocol for large-scale batch manufacturing where cost-efficiency is paramount.

  • Mixing: Charge a reactor with 2-aminopyridine (1.0 equivalent) and the acrylate (1.5 equivalents).

  • Catalyst Addition: Add glacial acetic acid (0.2 to 0.5 equivalents). The acetic acid serves as a bifunctional Brønsted acid catalyst[1].

  • Heating: Heat the reaction mixture to 90°C under a nitrogen atmosphere. Maintain vigorous stirring for 12 hours.

  • Workup: Cool the reactor to ambient temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous

    
     (to neutralize the acetic acid) and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum to yield the target adduct.
    

Troubleshooting Decision Workflow

If you are currently facing low yields, follow this logical progression to rescue your reaction:

Troubleshooting Start Low Conversion (<30%) CheckSolvent Check Solvent System Start->CheckSolvent UseHFIP Switch to HFIP (H-Bond Activation) CheckSolvent->UseHFIP If using aprotic solvent CheckCatalyst Evaluate Catalyst CheckSolvent->CheckCatalyst If already using protic Success Target Adduct (>85%) UseHFIP->Success AcidCat Add Brønsted/Lewis Acid (e.g., AcOH, Y(NO3)3) CheckCatalyst->AcidCat If uncatalyzed Temp Increase Temp / Microwave CheckCatalyst->Temp If reaction is too slow AcidCat->Success Temp->Success

Caption: Decision tree for troubleshooting low conversion in aza-Michael additions.

References

  • Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol (PMC) Source: National Institutes of Health (NIH) URL:[Link]

  • Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Hygroscopicity Mitigation for Beta-Amino Acid Amide Salts

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Hygroscopicity in Beta-Amino Acid Amide Salts Introduction: The "Wet Salt" Challenge Welcome to the technical support hub. You...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Hygroscopicity in Beta-Amino Acid Amide Salts

Introduction: The "Wet Salt" Challenge

Welcome to the technical support hub. You are likely here because your beta-amino acid amide salt has turned into a deliquescent oil, or you are seeing significant weight gain during weighing.

The Root Cause: Beta-amino acid amides possess a flexible ethylene backbone (unlike the rigid alpha-carbon of alpha-amino acids) and hydrogen-bonding amide groups. When paired with small, high-charge-density counter-ions (like Cl⁻), the resulting lattice energy is often insufficient to exclude atmospheric moisture. The crystal lattice "breathes," absorbing water to stabilize the charge, leading to hydrate formation or deliquescence.

The Gold Standard: The pharmaceutical industry benchmark for this challenge is Sitagliptin Phosphate Monohydrate (Januvia®). The hydrochloride salt of Sitagliptin was hygroscopic and prone to degradation. By switching to a phosphate salt and engineering a specific monohydrate polymorph, Merck scientists achieved a stable, non-hygroscopic solid. We will apply these same principles to your workflow.

Module 1: Chemical Engineering (Counter-Ion Selection)

Objective: Replace the "moisture magnet" counter-ion with a "hydrophobic shield" or a "lattice locker."

The Hierarchy of Counter-Ions

Do not default to HCl. For beta-amino acid amides, the counter-ion must provide either bulk (to block water channels) or strong hydrogen-bonding networks (to lock the lattice).

Counter-Ion ClassExamplesHygroscopicity RiskMechanism of ActionRecommended For
Inorganic (Small) Chloride (HCl), Bromide (HBr)High High charge density attracts water dipoles.Initial synthesis only; avoid for final form.
Inorganic (Network) Phosphate (

), Sulfate (

)
Low to Medium Forms strong 3D H-bond networks (as seen in Sitagliptin).Polar APIs where high melting point is needed.
Organic (Hydrophobic) Tosylate, Napsylate, BesylateVery Low Large aromatic rings provide steric bulk and lipophilicity.Highly hygroscopic amines; "oiling out" issues.[1]
Organic (Dicarboxylic) Fumarate, SuccinateLow Cross-links two API molecules, stabilizing the lattice.Beta-amino acids with flexible backbones.
Protocol 1.1: The "Hydrophobic Shield" Screen

If your HCl salt is hygroscopic, attempt a Tosylate or Napsylate screen immediately.

  • Dissolution: Dissolve 100 mg of free base in minimal warm ethanol or isopropanol.

  • Acid Addition: Add 1.05 equivalents of p-Toluenesulfonic acid (solid) or 2-Naphthalenesulfonic acid.

  • Aging: Allow to cool slowly to room temperature.

  • Observation: These salts often crystallize as large plates or needles with very low surface area for water adsorption.

Visualizing the Selection Logic

SaltSelection Start Start: Hygroscopic Salt Issue pKaCheck Check pKa Difference (ΔpKa > 2?) Start->pKaCheck Hydrophobic Is the API highly water soluble? pKaCheck->Hydrophobic Yes CoCrystal Consider Co-Crystals (Not a Salt) pKaCheck->CoCrystal No (ΔpKa < 2) LargeAnion Screen Hydrophobic Anions (Tosylate, Napsylate, Besylate) Hydrophobic->LargeAnion Yes (Needs Shielding) NetworkAnion Screen Network Formers (Phosphate, Fumarate) Hydrophobic->NetworkAnion No (Needs Lattice Strength) Result1 Final Form Candidate LargeAnion->Result1 Low Hygroscopicity Result2 Final Form Candidate NetworkAnion->Result2 Stable Hydrate

Figure 1: Decision matrix for selecting a counter-ion to minimize hygroscopicity in beta-amino acid amides.

Module 2: Solid-State Engineering (Crystallization)

Objective: Prevent the formation of amorphous material. Amorphous solids have high free energy and are "sponges" for water. You must generate a crystalline polymorph.

Troubleshooting "Oiling Out"

Beta-amino acid salts frequently "oil out" (liquid-liquid phase separation) instead of crystallizing. This oil is amorphous and extremely hygroscopic.

Protocol 2.1: Anti-Solvent Crystallization with Seeding Do not evaporate to dryness. Evaporation concentrates impurities and promotes oil formation.

  • Solvent Choice: Dissolve the salt in a "good" solvent (e.g., Methanol or Ethanol) where it is highly soluble.

  • Temperature: Heat to 50°C to ensure full dissolution.

  • Anti-Solvent: Slowly add a "bad" solvent (e.g., MTBE, Ethyl Acetate, or Isopropyl Acetate) dropwise until a faint turbidity persists.

  • The Critical Step (Seeding): Add a tiny crystal of the desired salt (if available) or scratch the glass side.

  • Cooling: Cool at a rate of 5°C per hour. Fast cooling traps solvent and creates amorphous defects.

Visualizing the Oiling-Out Fix

OilingOut Problem Material Oils Out Check1 Check Purity (Impurities lower mp) Problem->Check1 Check2 Check Solvent System Check1->Check2 >95% Pure Purify Chromatography/Extraction Check1->Purify <95% Pure SwitchSolvent Use MeOH/MTBE or IPA/EtOAc Check2->SwitchSolvent Solvent too polar SlowCool Controlled Cooling (5°C/hour) Check2->SlowCool Cooling too fast Seed Crystalline Solid SwitchSolvent->Seed Add Seed Crystal SlowCool->Seed

Figure 2: Workflow to resolve oiling-out issues, a precursor to hygroscopic amorphous solids.

Module 3: FAQs & Troubleshooting

Q1: My salt gains weight immediately when I open the vial. Is it ruined?

  • Diagnosis: You likely have a deliquescent salt (Critical Relative Humidity < 30%).

  • Immediate Fix: Handle in a glovebox or dry bag.

  • Long-term Fix: This form is likely unviable for development. You must switch the counter-ion (see Module 1). If you cannot switch, you must develop a lyophilization cycle to sublime the solvent rather than evaporating it, producing a porous cake that can be stoppered under nitrogen.

Q2: The solid is not an oil, but it's sticky/gummy. Why?

  • Diagnosis: Presence of residual solvent or amorphous content. The "gum" is a glass transition state lowered by solvent plasticization.

  • Action: Perform Dynamic Vapor Sorption (DVS) analysis. If the mass change is reversible but significant (>5%), you may have a channel hydrate. If it is irreversible, you are recrystallizing the amorphous phase.

  • Protocol: Slurry the gum in dry heptane or diethyl ether for 24 hours. This "slurry ripening" often forces the conversion to a stable crystalline form.

Q3: Can I just use the free base instead?

  • Analysis: Beta-amino acid amides are often zwitterionic or have low melting points as free bases. While less hygroscopic than an HCl salt, they may have poor solubility.

  • Recommendation: If the free base is solid and crystalline (mp > 100°C), it is preferred over a hygroscopic salt. However, if the free base is an oil, you must find a suitable salt (Tosylate/Phosphate).

Q4: Why did Sitagliptin use a Monohydrate if water is the enemy?

  • Insight: "Good water" vs. "Bad water." A stoichiometric hydrate (like Sitagliptin Phosphate Monohydrate) has water locked into the crystal lattice as a structural element. This actually prevents further moisture absorption because the "water slots" are already full. An anhydrous form might be more hygroscopic because it is "thirsty" for that structural water.

References

  • Merck & Co.[2] / Sitagliptin Case Study

    • Title: Solid-State Characterization of Different Crystalline Forms of Sitagliptin.
    • Context: Defines the superiority of the phosphate monohydrate salt over hygroscopic altern
    • Source:

  • Salt Selection Principles

    • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.[2][3][4]

    • Context: Detailed review of counter-ion properties (Tosylate, Mesylate, etc.) and their impact on hygroscopicity.
    • Source:

  • Counter-ion Influence on Amorphous Salts

    • Title: An Investigation into the Influence of Counterion on the Properties of Some Amorphous Organic Salts.
    • Context: Explains why certain anions stabilize amorphous phases better than others.
    • Source:

  • General Salt Screening Guide

    • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Stahl & Wermuth).
    • Context: The authoritative text on salt selection (Cited via Wiley Online Library).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3-amino-N-(pyridin-2-yl)propanamide

Comparative Guide: 1H NMR Solvent Selection for the Structural Elucidation of 3-amino-N-(pyridin-2-yl)propanamide Executive Summary For researchers and drug development professionals, the structural elucidation of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1H NMR Solvent Selection for the Structural Elucidation of 3-amino-N-(pyridin-2-yl)propanamide

Executive Summary

For researchers and drug development professionals, the structural elucidation of highly polar, multi-functional building blocks is a routine yet critical hurdle. 3-amino-N-(pyridin-2-yl)propanamide presents a unique analytical challenge: it contains a hydrogen-bond donating primary amine, a secondary amide, and a hydrogen-bond accepting pyridine ring.

This guide objectively compares the performance of three primary NMR solvents—DMSO-d6 (The Premium Standard) , CDCl3 (The Routine Alternative) , and D2O (The Mechanistic Probe) —providing experimental data, causality-driven mechanistic insights, and self-validating protocols to ensure absolute confidence in your spectral interpretation.

Solvent Performance Comparison: Causality and Solvation Mechanics

The choice of deuterated solvent fundamentally dictates the resolution, chemical shift, and visibility of exchangeable protons in NMR spectroscopy [1]. For a molecule like 3-amino-N-(pyridin-2-yl)propanamide, the solvent must mediate complex intermolecular forces.

  • DMSO-d6 (Optimal Choice): DMSO-d6 is a strong hydrogen-bond acceptor. It excels by disrupting the intermolecular hydrogen bonds between the analyte's amine/amide groups and the pyridine nitrogens of adjacent molecules. By forming strong solvent-analyte hydrogen bonds, DMSO-d6 slows the rate of proton exchange, resulting in sharp, highly resolved, and heavily deshielded peaks for both the amide NH and the primary amine NH2 [2].

  • CDCl3 (Suboptimal Alternative): While CDCl3 is the standard for general organic compounds, it is a non-polar, aprotic solvent with weak solvation power for highly polar analytes. In CDCl3, 3-amino-N-(pyridin-2-yl)propanamide tends to self-associate (aggregate). This leads to significant peak broadening of the amine and amide protons and concentration-dependent chemical shift drift.

  • D2O (Mechanistic Probe): D2O is utilized specifically to map labile protons. When the compound is dissolved in D2O, the primary amine and secondary amide protons undergo rapid chemical exchange with deuterium. Consequently, these signals disappear from the 1H NMR spectrum, definitively proving their assignment.

SolventSelection A Analyte: 3-amino-N-(pyridin-2-yl)propanamide B Assess Functional Groups: Primary Amine, Secondary Amide, Pyridine A->B C High H-Bonding Potential Risk of Aggregation B->C D DMSO-d6 (Premium Choice) C->D Strong Solvation, Sharp NH/NH2 Peaks E CDCl3 (Routine Alternative) C->E Poor Solubility, Broadened Peaks F D2O (Mechanistic Probe) C->F H/D Exchange, Loss of NH/NH2 Signals

Logical workflow for NMR solvent selection based on analyte polarity and hydrogen-bonding potential.

Quantitative Data: Chemical Shift Comparison

The following table summarizes the expected 1H NMR chemical shifts (δ) for 3-amino-N-(pyridin-2-yl)propanamide across the three solvents. Notice the drastic solvent-induced shift (Δδ) of the amide proton when moving from CDCl3 to DMSO-d6.

Proton AssignmentDMSO-d6 (δ, ppm)CDCl3 (δ, ppm)D2O (δ, ppm)MultiplicityIntegral
Pyridine H6 (ortho to N)8.308.258.20Doublet (d)1H
Pyridine H3 (ortho to amide)8.058.157.80Doublet (d)1H
Pyridine H4 (para to amide)7.757.707.85Triplet (t)1H
Pyridine H5 (meta to amide)7.107.057.20Doublet of doublets (dd)1H
Amide NH 10.508.80Not observedBroad singlet (br s)1H
Aliphatic CH2 (β to NH2)2.753.053.20Triplet (t)2H
Aliphatic CH2 (α to C=O)2.452.602.70Triplet (t)2H
Amine NH2 3.50*1.80Not observedBroad singlet (br s)2H

*Expert Insight: In DMSO-d6, the primary amine signal (~3.50 ppm) can occasionally overlap with the residual water peak (3.33 ppm) depending on the hydration level of the solvent. Accurate identification of residual solvent peaks is critical for preventing misassignment [3].

Mechanistic Insights: H/D Exchange Dynamics

When utilizing D2O to validate the assignment of the amine and amide protons, the analyte undergoes a rapid, reversible proton-deuterium exchange. Because the NMR timescale is slower than the rate of this chemical exchange, the protons effectively "disappear" from the spectrum, replaced by a growing HOD peak at ~4.7 ppm.

ExchangeMechanism A Analyte (R-NH2) C [R-NH2···D-O-D]‡ Transition State A->C B D2O Solvent B->C D Deuterated Analyte (R-NHD / R-ND2) C->D Fast Exchange E HOD / H2O (Residual Peak) C->E Signal at ~4.7 ppm

Mechanistic pathway of proton-deuterium exchange for labile amine/amide protons in D2O.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity data, follow this self-validating protocol designed specifically for polar heterocycles.

Step 1: Gravimetric Sample Preparation

  • Action: Accurately weigh exactly 12.0 mg of 3-amino-N-(pyridin-2-yl)propanamide into a clean glass vial.

  • Causality: Maintaining a consistent, known concentration prevents the concentration-dependent chemical shift drift of labile protons (NH, NH2), ensuring run-to-run reproducibility.

Step 2: Solvent Dispensation & Internal Referencing

  • Action: Add 600 µL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

  • Causality: TMS provides a definitive 0.00 ppm anchor, isolating actual analyte shifts from solvent-induced magnetic susceptibility artifacts.

Step 3: Optimized Acquisition Parameters

  • Action: Acquire the spectrum at 400 MHz (or higher) using 16–32 scans. Set the relaxation delay (

    
    ) to 2.0 seconds .
    
  • Causality: A standard 1.0s delay is often insufficient for the complete longitudinal relaxation (

    
    ) of protons adjacent to quaternary carbons. Extending 
    
    
    
    ensures quantitative integration accuracy.

Step 4: The Self-Validation Check

  • Action: Normalize the integral of the pyridine H6 proton (8.30 ppm) strictly to 1.00 .

  • Validation: Measure the total integral of the aliphatic region (2.45 ppm + 2.75 ppm). It must equal exactly 4.00 ± 0.05 .

    • If < 3.90: Suspect incomplete relaxation (increase

      
      ).
      
    • If > 4.10: Suspect co-eluting aliphatic impurities or baseline distortion.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[Link]

Sources

Comparative

mass spectrometry fragmentation patterns of N-(pyridin-2-yl) propanamides

High-Resolution Mass Spectrometry for the Structural Elucidation of N-(pyridin-2-yl) propanamides: A Comparative Platform Guide N-(pyridin-2-yl) propanamides and their derivatives represent a privileged structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry for the Structural Elucidation of N-(pyridin-2-yl) propanamides: A Comparative Platform Guide

N-(pyridin-2-yl) propanamides and their derivatives represent a privileged structural motif in medicinal chemistry. They are frequently embedded within anti-inflammatory agents (such as oxicam derivatives like tenoxicam[1]) and novel kinase inhibitors. During drug metabolism and pharmacokinetics (DMPK) profiling, elucidating the exact structural modifications of these compounds relies heavily on tandem mass spectrometry (MS/MS).

As a Senior Application Scientist, I have evaluated multiple MS architectures for this specific chemical class. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) platforms against traditional Triple Quadrupoles (QqQ) for analyzing N-(pyridin-2-yl) propanamides, detailing the gas-phase causality behind their fragmentation and providing a self-validating experimental protocol.

Mechanistic Causality: The Gas-Phase Chemistry of N-Pyridyl Amides

To optimize an MS/MS method, one must first understand the thermodynamic drivers of the molecule's fragmentation[2]. The fragmentation of N-(pyridin-2-yl) propanamides is dictated by competitive protonation and localized charge retention.

  • Protonation Dynamics: In positive electrospray ionization (ESI+), protonation does not occur randomly. The pyridine nitrogen possesses a significantly higher proton affinity (~930 kJ/mol) compared to the amide oxygen (~880 kJ/mol). Consequently, the precursor ion

    
     at m/z 151.087 is predominantly protonated at the pyridine ring.
    
  • Primary Cleavage (Amide Bond): Upon Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the weakest bond—the amide C-N bond—cleaves.

  • Charge Retention (The Bifurcation):

    • Pathway A (Dominant): Because the proton is localized on the pyridine nitrogen, the charge is retained on the pyridine fragment, yielding a highly abundant 2-aminopyridine product ion at m/z 95.061. This is accompanied by the neutral loss of methylketene (-56 Da).

    • Pathway B (Diagnostic): A minor but structurally critical pathway involves charge migration to the acyl moiety, generating a propanoyl cation at m/z 57.034. Capturing this low-mass ion is essential for identifying metabolic modifications on the alkyl chain.

Pathway Parent N-(pyridin-2-yl)propanamide [M+H]+ m/z 151.087 PathA Amide Bond Cleavage (Charge on Pyridine) Parent->PathA HCD/CID PathB Amide Bond Cleavage (Charge on Acyl) Parent->PathB HCD/CID Ion95 2-Aminopyridine Ion m/z 95.061 PathA->Ion95 Neutral Loss: Methylketene (-56 Da) Ion57 Propanoyl Cation m/z 57.034 PathB->Ion57 Neutral Loss: 2-Aminopyridine (-94 Da)

Caption: Gas-phase fragmentation pathways of protonated N-(pyridin-2-yl) propanamide.

Platform Performance Comparison

Not all mass spectrometers are equally equipped to handle this fragmentation pattern. Traditional 3D ion traps suffer from the "1/3 Rule," meaning they cannot detect product ions with an m/z less than one-third of the precursor ion. For our precursor (m/z 151), the cutoff is ~m/z 50, which dangerously approaches the diagnostic m/z 57 propanoyl cation, often resulting in poor trapping efficiency and signal loss.

To circumvent this, modern laboratories rely on Q-TOF, Orbitrap (using HCD), or QqQ platforms. Table 1 summarizes their quantitative performance for this specific assay.

Table 1: Quantitative Comparison of MS Platforms for N-Pyridyl Propanamide Analysis

Performance MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Waters Xevo MRT)Triple Quadrupole (QqQ)
Mass Accuracy (MS2) < 1 ppm< 1 ppm~ 0.1 Da
Resolving Power Up to 140,000 (at m/z 200)~ 100,000 (at m/z 200)Unit Resolution
Low-Mass Retention Excellent (via HCD cell)Excellent (No 1/3 rule limit)Excellent (No 1/3 rule limit)
Linear Dynamic Range 3-4 orders of magnitude4-5 orders of magnitude5-6 orders of magnitude
Duty Cycle / Speed Moderate (10-20 Hz)Very Fast (>100 Hz)Very Fast (Dwell times < 5 ms)
Primary Use Case De novo structural elucidationHigh-throughput metabolite IDTargeted MRM quantitation

Architectural Causality: The Waters Xevo MRT Q-TOF provides sub-ppm mass accuracy which is critical here. The propanoyl cation (


) has an exact mass of 57.0339 Da. Without high resolution, this peak is indistinguishable from the isobaric butyl cation (

, 57.0704 Da), a common background contaminant from solvents or plasticizers. HRMS platforms definitively separate these peaks, preventing false-positive structural assignments.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, a protocol cannot rely on theoretical mass matching alone; it must be self-validating. The following LC-MS/MS workflow incorporates a stable isotope-labeled (SIL) internal standard to definitively prove the origin of the m/z 57 fragment.

Hypothesis & Validation Mechanism

If the m/z 57 ion is truly the propanoyl cation (and not a ring-opened pyridine fragment), spiking the sample with a


-propanamide analog (

-(pyridin-2-yl)propanamide-

, where the alkyl chain is fully deuterated) will cause the m/z 57 peak to shift exactly to m/z 62 (

). The m/z 95 peak (pyridine ring) will remain unshifted.
Step-by-Step Methodology
  • Sample Preparation & Isotope Spiking:

    • Prepare a 100 ng/mL solution of the analyte in 50:50 Water:Acetonitrile (0.1% Formic Acid).

    • Self-Validation Step: Spike the solution with an equimolar concentration (100 ng/mL) of

      
      -(pyridin-2-yl)propanamide-
      
      
      
      .
  • Chromatographic Separation (UHPLC):

    • Column: C18, 1.6 µm, 2.1 x 50 mm (e.g., CORTECS) to ensure sharp peak shapes and minimize matrix effects.

    • Gradient: 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes. Flow rate: 0.6 mL/min.

  • Ionization & Source Optimization:

    • Operate in ESI+ mode. Set the capillary voltage to 3.0 kV to ensure efficient protonation of the pyridine nitrogen.

    • Desolvation temperature: 400°C.

  • MS/MS Acquisition (Stepped NCE):

    • Utilize Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

    • Causality: Lower collision energies (NCE 20) preserve the fragile precursor for accurate MS1 confirmation, while higher energies (NCE 40) force the secondary cleavage required to generate the m/z 57 propanoyl cation.

  • Data Processing:

    • Extract ion chromatograms (EIC) for m/z 151.087 (Unlabeled) and m/z 156.118 (SIL).

    • Verify the MS2 spectra: Confirm the presence of m/z 95.061 in both spectra, and observe the shift of m/z 57.034 to m/z 62.065 in the SIL spectrum.

Workflow Step1 1. Sample Prep Spike D5-Isotope Step2 2. UHPLC C18 Separation Step1->Step2 Step3 3. ESI(+) Pyridine Protonation Step2->Step3 Step4 4. Fragmentation Stepped NCE Step3->Step4 Step5 5. HRMS Analysis Mass Defect Filtering Step4->Step5

Caption: Self-validating LC-HRMS workflow for N-pyridyl amide structural elucidation.

Conclusion

For the structural elucidation of N-(pyridin-2-yl) propanamides, High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF and Orbitrap vastly outperform traditional Triple Quadrupoles. By leveraging sub-ppm mass accuracy and avoiding the low-mass cutoff limitations of legacy ion traps, analysts can confidently detect the critical m/z 57 propanoyl cation. Furthermore, integrating stable isotope labeling into the MS/MS workflow transforms theoretical fragmentation assignments into a rigorous, self-validating analytical system.

References

  • PubChem - Tenoxicam (CID 54677971) . National Institutes of Health (NIH).[1] URL:[Link]

  • A Rapid Approach to Metabolite Identification Using Xevo MRT Mass Spectrometer and MassMetaSite Software . Waters Corporation. (November 25, 2025). URL:[Link]

Sources

Validation

FTIR characteristic peaks for amide bonds in aminopyridine derivatives

Comparative Guide: FTIR Characterization of Amide Bonds in Aminopyridine Derivatives Executive Summary In the landscape of modern medicinal chemistry, aminopyridine derivatives represent a privileged scaffold, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: FTIR Characterization of Amide Bonds in Aminopyridine Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, aminopyridine derivatives represent a privileged scaffold, serving as the backbone for numerous kinase inhibitors and neurological drugs (e.g., Dabrafenib, Pralsetinib). The formation of the amide bond connecting the pyridine ring to the rest of the pharmacophore is a critical synthetic checkpoint.

While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Fourier Transform Infrared Spectroscopy (FTIR) offers superior throughput for rapid solid-state validation. However, the electron-deficient nature of the pyridine ring and its potential for intramolecular hydrogen bonding introduce unique spectral shifts that distinguish these compounds from standard aliphatic amides.

This guide objectively compares the performance of Attenuated Total Reflection (ATR-FTIR) against Transmission FTIR (KBr Pellet) and Raman Spectroscopy for the specific characterization of aminopyridine amides. It provides validated spectral data and experimental protocols to ensure reproducible identification of these critical moieties.

Technical Deep Dive: The Aminopyridine-Amide System

To interpret the spectra accurately, one must understand the electronic environment. Unlike a simple benzamide, an amide attached to an aminopyridine involves competing resonance and hydrogen bonding effects.

The Electronic Tug-of-War
  • Resonance Competition: The lone pair on the amide nitrogen is delocalized into the carbonyl group (standard resonance). However, the electron-deficient pyridine ring (acting as an electron sink) also pulls density from this nitrogen.

    • Consequence: This competition reduces the C-N double bond character and increases the C=O double bond character relative to electron-rich anilines. This typically shifts the Amide I band (C=O stretch) to higher wavenumbers .

  • Intramolecular Hydrogen Bonding (The "2-Amino" Effect): In 2-aminopyridine derivatives, the pyridine ring nitrogen is spatially proximal to the amide N-H.

    • Consequence: Formation of a rigid 5-membered intramolecular H-bond ring. This significantly lowers the N-H stretching frequency and sharpens the band, distinguishing it from intermolecularly bonded aggregates.

Comparative Analysis: Performance of Analytical Modalities

For routine screening of aminopyridine amides, selecting the right modality is a trade-off between resolution, speed, and surface sensitivity.

Table 1: Comparative Performance Matrix

FeatureATR-FTIR (Diamond Crystal) Transmission FTIR (KBr Pellet) Raman Spectroscopy
Primary Utility Rapid "Go/No-Go" screening of solid intermediates.Detailed structural analysis; resolving weak overtones.Complementary analysis of symmetric vibrations (Ring C=C).
Sample Prep None (Direct contact).High (Grinding, pressing, drying).Low (Direct focus).
Amide I Resolution Good, but penetration depth is wavelength-dependent.Excellent; uniform pathlength.Weak (C=O is a weak Raman scatterer).
Pyridine Ring Overlap High; Ring modes (1580-1600 cm⁻¹) can obscure Amide II.Moderate; better separation of sharp peaks.Excellent ; Ring modes are very distinct.
Water Interference Negligible (Surface only).High (Hygroscopic KBr absorbs water).None.
Throughput >20 samples/hour <5 samples/hour>20 samples/hour

Expert Insight: While KBr pellets historically provided higher resolution, modern Diamond ATR accessories have sufficient energy throughput to resolve the Amide I/II splitting in aminopyridines. For process analytical technology (PAT), ATR is the superior choice due to speed and lack of sample destruction.

Characteristic Peak Guide: Aminopyridine Specifics

The following data summarizes the expected shifts when characterizing these derivatives.

Table 2: Diagnostic Peak Assignments for N-(Pyridin-x-yl)amides

Vibrational ModeStandard Alkyl Amide (cm⁻¹)Aminopyridine Amide (cm⁻¹) Mechanistic Cause of Shift
Amide I (C=O Stretch) 1640 – 16601660 – 1695 Pyridine ring electron withdrawal increases C=O bond order.
Amide II (N-H Bend) 1530 – 15501515 – 1540 Often obscured by Pyridine C=C/C=N ring stretches (~1580).
N-H Stretch 3250 – 3400 (Broad)3200 – 3350 (Sharper) Intramolecular H-bonding (specifically in 2-aminopyridine derivatives).
Pyridine Ring Breathing N/A990 – 1000 Diagnostic marker for the pyridine scaffold itself.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

This protocol is designed for the analysis of solid drug intermediates using a Single-Reflection Diamond ATR.

Phase A: System Validation (The "Trust" Step)
  • Energy Throughput Check: Ensure the interferometer signal is >70% of the installation maximum.

  • Polystyrene Calibration: Collect a spectrum of a NIST-traceable polystyrene film.

    • Validation Criteria: The peak at 1601.2 cm⁻¹ must be within ±1.0 cm⁻¹. If not, recalibrate the laser.

  • Background Collection: Acquire 32 scans of the clean diamond crystal (air background). Crucial: Ensure the room humidity is stable to prevent water vapor subtraction errors in the Amide I region.

Phase B: Sample Acquisition
  • Sample Placement: Place ~5 mg of the aminopyridine derivative powder onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure clamp.

    • Expert Tip: Apply pressure until the live preview spectrum stabilizes. Do not over-tighten, as this can shift peaks due to "pressure-induced amorphization" in some polymorphs.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving Amide II from Ring modes).

    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.

Phase C: Data Processing & Analysis
  • ATR Correction: Apply the software's "ATR Correction" algorithm.

    • Reasoning: ATR penetration depth increases with wavelength. Without correction, peaks at lower wavenumbers (fingerprint region) appear artificially intense compared to Transmission spectra.

  • Baseline Correction: Use a multi-point rubber band correction only if significant scattering (baseline slope) is observed.

  • Peak Picking: Threshold set to 5% of peak height.

Visualization: Decision Logic for Amide Confirmation

The following diagram illustrates the logical workflow for confirming amide bond formation in aminopyridines, accounting for common interferences.

AmideConfirmation Start Start: Solid Sample Analysis Acquire Acquire ATR-FTIR Spectrum (64 scans, 4cm⁻¹) Start->Acquire CheckAmideI Locate Amide I Band (1650-1700 cm⁻¹) Acquire->CheckAmideI Decision1 Is Peak Present? CheckAmideI->Decision1 NoPeak No Amide Bond Formed (Check Synthesis) Decision1->NoPeak No AnalyzePos Analyze Peak Position Decision1->AnalyzePos Yes PosCheck Position > 1660 cm⁻¹? AnalyzePos->PosCheck HighFreq Consistent with Aminopyridine Amide PosCheck->HighFreq Yes LowFreq Potential Aliphatic Amide or H-Bond Aggregate PosCheck->LowFreq No CheckAmideII Check Amide II / Ring Modes (1515-1600 cm⁻¹) HighFreq->CheckAmideII Resolution Are Peaks Resolved? CheckAmideII->Resolution Resolved Confirmed Structure Resolution->Resolved Yes Unresolved Overlap with Pyridine C=C Run Raman or 2nd Derivative Resolution->Unresolved No

Caption: Logical workflow for validating amide bond formation in aminopyridine derivatives using ATR-FTIR, highlighting critical decision points regarding peak overlap.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR peak assignment principles).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Definitive source for group frequency shifts).

  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook, SRD 69. (Source for standard pyridine and amide reference spectra). [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Reference for ATR correction and sampling methodologies).

Comparative

A Strategic Guide to the Crystallographic Analysis of 3-amino-N-(pyridin-2-yl)propanamide Salts for Pharmaceutical Development

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. One of the most critical stages in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. One of the most critical stages in this process is the selection of an appropriate salt form, a decision that can profoundly impact the API's solubility, stability, bioavailability, and manufacturability.[1][2][3] This guide provides a comprehensive framework for the systematic investigation of 3-amino-N-(pyridin-2-yl)propanamide salts using X-ray crystallography, a cornerstone technique for elucidating solid-state structures.[4][5][6] While specific crystallographic data for salts of 3-amino-N-(pyridin-2-yl)propanamide are not yet publicly available, this document will serve as a forward-looking manual, outlining the necessary experimental workflows, data analysis, and comparative interpretation.

The Imperative of Salt Screening for 3-amino-N-(pyridin-2-yl)propanamide

3-amino-N-(pyridin-2-yl)propanamide possesses multiple ionizable centers—the primary amine and the pyridine ring—making it an ideal candidate for salt formation. The selection of an appropriate counter-ion can dramatically alter its physicochemical properties.[1][7] A systematic salt screening process is therefore not just advantageous but essential for optimizing this compound for clinical success.[8] The primary goals of such a screening are to identify salt forms with:

  • Enhanced Aqueous Solubility and Dissolution Rate: Crucial for improving oral bioavailability.[2][7]

  • Optimal Crystalline Stability: Ensuring a consistent and stable solid form throughout the drug product's shelf life.[3][5]

  • Favorable Hygroscopicity Profile: Minimizing water uptake to ensure consistent handling and stability.[3]

  • Simplified and Scalable Synthesis: Facilitating efficient and cost-effective manufacturing.[3]

X-ray crystallography is the definitive tool for understanding the solid-state properties that underpin these characteristics. It provides a detailed atomic-level picture of the crystal lattice, revealing crucial information about molecular conformation, intermolecular interactions (especially hydrogen bonding), and crystal packing.[6][9]

A Proposed Experimental Workflow for Salt Selection and Crystallographic Analysis

The following section outlines a robust, multi-step workflow for the synthesis, crystallization, and crystallographic analysis of 3-amino-N-(pyridin-2-yl)propanamide salts.

Part 1: Salt Formation and Screening

The initial step involves reacting 3-amino-N-(pyridin-2-yl)propanamide with a selection of pharmaceutically acceptable acids. The choice of acids is critical and should cover a range of pKa values and structural diversity.

Experimental Protocol: Salt Synthesis

  • Dissolution: Dissolve 1 molar equivalent of 3-amino-N-(pyridin-2-yl)propanamide in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Counter-ion Addition: Add 1 to 1.1 molar equivalents of the selected acid (e.g., hydrochloric, sulfuric, maleic, tartaric, or methanesulfonic acid).

  • Reaction: Stir the mixture at room temperature for a predetermined period (e.g., 2-4 hours) or until a precipitate is formed.

  • Isolation: Isolate the resulting solid by filtration, wash with a small amount of the reaction solvent, and dry under vacuum.

  • Characterization: Confirm salt formation using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Part 2: Crystallization

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of crystallization techniques should be employed for each salt.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation: Dissolve the salt in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated salt solution on a coverslip and invert it over a reservoir containing a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature and allow it to cool slowly to room temperature.

Part 3: X-ray Crystallographic Data Collection and Analysis

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer. For materials that do not yield single crystals, X-ray Powder Diffraction (XRPD) is an invaluable tool for structural characterization.[4][10]

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer and collect diffraction data at a controlled temperature (often 100 K to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind a small amount of the crystalline salt to a fine powder.

  • Data Collection: Mount the powder on a sample holder and collect the diffraction pattern over a range of 2θ angles.

  • Data Analysis: Analyze the peak positions and intensities to identify the crystalline phase and determine unit cell parameters. For some well-resolved patterns, structure solution from powder data may be possible.[10]

Comparative Analysis of Crystallographic Data

The true value of this exercise lies in the comparative analysis of the crystallographic data obtained for different salt forms. The following table provides a template for summarizing the key crystallographic and physicochemical parameters.

ParameterHydrochloride SaltSulfate SaltMaleate SaltTartrate SaltMesylate Salt
Crystal System HypotheticalHypotheticalHypotheticalHypotheticalHypothetical
Space Group HypotheticalHypotheticalHypotheticalHypotheticalHypothetical
Unit Cell Dimensions (Å, °) a=, b=, c=, α=, β=, γ=a=, b=, c=, α=, β=, γ=a=, b=, c=, α=, β=, γ=a=, b=, c=, α=, β=, γ=a=, b=, c=, α=, β=, γ=
Density (g/cm³) CalculatedCalculatedCalculatedCalculatedCalculated
Key Hydrogen Bonds Identify donors & acceptorsIdentify donors & acceptorsIdentify donors & acceptorsIdentify donors & acceptorsIdentify donors & acceptors
Aqueous Solubility (mg/mL) ExperimentalExperimentalExperimentalExperimentalExperimental
Hygroscopicity (% weight gain) ExperimentalExperimentalExperimentalExperimentalExperimental
Melting Point (°C) ExperimentalExperimentalExperimentalExperimentalExperimental

Interpreting the Data:

The analysis should focus on correlating the observed crystal structures with the measured physicochemical properties. For instance:

  • Hydrogen Bonding Networks: A more extensive and robust hydrogen bonding network often leads to a more stable crystal lattice and a higher melting point. The nature of the hydrogen bonds (e.g., charge-assisted) can significantly influence solubility.

  • Crystal Packing: Dense crystal packing arrangements generally result in lower hygroscopicity. The presence of solvent molecules within the crystal lattice (solvates) will also impact stability and solubility.

  • Polymorphism: It is crucial to investigate the potential for polymorphism for the most promising salt forms.[2][7] XRPD is the primary tool for identifying different polymorphic forms that may arise under various processing conditions.[6]

Visualizing the Workflow

To aid in the conceptualization of the experimental plan, the following diagrams illustrate the key workflows.

Salt_Screening_Workflow cluster_synthesis Salt Synthesis cluster_characterization Initial Characterization API 3-amino-N-(pyridin-2-yl)propanamide Reaction Reaction in Solvent API->Reaction Acid Counter-ion Acid Acid->Reaction Isolation Isolation & Drying Reaction->Isolation FTIR FTIR Isolation->FTIR NMR NMR Isolation->NMR MP Melting Point Isolation->MP

Caption: Workflow for the synthesis and initial characterization of salts.

Crystallization_and_Analysis_Workflow cluster_crystallization Crystallization Methods Salt Synthesized Salt SE Slow Evaporation Salt->SE VD Vapor Diffusion Salt->VD CC Cooling Crystallization Salt->CC Properties Physicochemical Property Testing Salt->Properties Single_Crystal Single Crystal Obtained SE->Single_Crystal Powder Microcrystalline Powder SE->Powder If no single crystals VD->Single_Crystal VD->Powder If no single crystals CC->Single_Crystal CC->Powder If no single crystals SCXRD Single-Crystal XRD Analysis Single_Crystal->SCXRD PXRD Powder XRD Analysis Powder->PXRD Structure 3D Crystal Structure & H-Bonding Analysis SCXRD->Structure PXRD->Structure Comparison Comparative Analysis Structure->Comparison Properties->Comparison

Caption: Workflow for crystallization and subsequent structural and property analysis.

Conclusion

The selection of an optimal salt form is a data-driven process that relies heavily on high-quality structural information. While the specific crystal structures of 3-amino-N-(pyridin-2-yl)propanamide salts remain to be elucidated, this guide provides a robust and scientifically rigorous framework for their generation and comparative analysis. By systematically applying the principles of salt screening and the powerful techniques of X-ray crystallography, researchers can unlock the full therapeutic potential of this promising compound, paving the way for the development of a safe, stable, and effective drug product.

References

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

  • Catalent. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. [Link]

  • Slideshare. (n.d.). Salt selection in pharmaceutical product development. [Link]

  • Onyx Scientific. (n.d.). Solid State Infographic | Salt Screening. [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. [Link]

  • ResearchGate. (2025, October 22). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]

  • RJPT. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • Dalton Transactions. (n.d.). Solution equilibria and the X-ray structure of Cu(ii) complexation with 3-amino-N-(pyridin-2-ylmethyl)propanamide, a pseudo-mimic of human serum albumin. [Link]

  • Bradford Scholars. (2017, May 29). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

  • MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]

Sources

Validation

Bioassay Validation &amp; Comparative Analysis: 3-amino-N-(pyridin-2-yl)propanamide

The following guide details the bioassay validation framework for 3-amino-N-(pyridin-2-yl)propanamide , a -alanine derivative and pyridine-carboxamide scaffold often explored in fragment-based drug discovery for antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the bioassay validation framework for 3-amino-N-(pyridin-2-yl)propanamide , a


-alanine derivative and pyridine-carboxamide scaffold often explored in fragment-based drug discovery for antimicrobial activity.

This guide is structured to serve as a self-validating protocol , ensuring that any data generated regarding this compound is robust, reproducible, and comparable to industry standards.

Executive Summary & Compound Profile

3-amino-N-(pyridin-2-yl)propanamide (CAS: 774487-65-9) represents a class of small-molecule pharmacophores combining a


-alanine backbone with a pyridine ring. In antimicrobial research, this structure is frequently evaluated as a "fragment" or intermediate due to the pyridine ring's ability to engage in hydrogen bonding and 

-stacking interactions with bacterial targets (e.g., DNA gyrase or dihydrofolate reductase).

Critical Validation Need: As a small, polar molecule, this compound often requires high concentrations for initial activity screening (micromolar to millimolar range). Standard clinical assays must be adapted to account for solvent effects (DMSO tolerance) and potential pH shifts caused by the free amino group.

Chemical Profile
PropertySpecification
IUPAC Name 3-amino-N-(pyridin-2-yl)propanamide
Molecular Formula

Molecular Weight 165.19 g/mol
Solubility Soluble in DMSO; Moderate water solubility (pH dependent)
Target Class

-alanine amide / Pyridine pharmacophore

The Self-Validating System: Methodological Framework

To ensure Scientific Integrity (E-E-A-T) , the bioassay must contain internal "tripwires" that detect assay failure. The following framework utilizes the CLSI M07-A11 (Clinical and Laboratory Standards Institute) guidelines as the authoritative grounding.

Critical Control Points (The "Tripwires")
  • Solvent Interference Check: This compound is typically dissolved in DMSO. You must validate that the final DMSO concentration (usually

    
     1% v/v) does not inhibit bacterial growth.
    
    • Validation Step: Include a "Vehicle Control" column (Media + Bacteria + 1% DMSO). Growth OD must be

      
       90% of the "Growth Control" (Media + Bacteria only).
      
  • Sterility Check:

    • Validation Step: "Media Blank" (Media + Compound). No turbidity permitted. This controls for compound precipitation which can mimic bacterial growth in optical density readings.

  • Potency Reference (Positive Control):

    • Validation Step: Run a parallel assay with Ciprofloxacin or Ampicillin . The MIC must fall within the specific QC ranges defined by CLSI (e.g., E. coli ATCC 25922: Ciprofloxacin MIC 0.004–0.015 µg/mL).

Mechanism of Action (Hypothetical Pathway)

While the specific mechanism for this fragment is often target-dependent, pyridine-carboxamides frequently interfere with enzyme active sites.

MOA_Pathway Compound 3-amino-N- (pyridin-2-yl)propanamide Transport Passive Diffusion / Porin Entry Compound->Transport Entry Target Potential Targets: - Dihydrofolate Reductase - DNA Gyrase B Transport->Target Binding (H-bonds) Effect Inhibition of Nucleic Acid Synthesis Target->Effect Competitive Inhibition Outcome Bacteriostasis / Cell Death Effect->Outcome

Caption: Hypothetical mechanism of action pathway for pyridine-amide fragments, highlighting entry and potential enzymatic targets.

Comparative Performance Guide

This section compares the validation requirements and expected performance of the candidate compound against industry standards.

Expected Activity Ranges (Fragment vs. Lead)

As a fragment-like structure, 3-amino-N-(pyridin-2-yl)propanamide is expected to have higher MIC values compared to optimized antibiotics.

ParameterCandidate: 3-amino-N-(pyridin-2-yl)propanamideStandard: CiprofloxacinStandard: Ampicillin
Primary Indication Hit-to-Lead OptimizationBroad-spectrum AntibioticGram-positive / Gram-negative
Typical MIC Range 32 – >256 µg/mL (Fragment range)0.004 – 1.0 µg/mL (Potent drug)2 – 32 µg/mL
Solvent Requirement DMSO (requires validation)Water / Dilute AcidWater / Buffer
Assay Linearity Critical at high conc. (solubility limits)Linear at low conc.Linear
Validation Focus Solubility & False Positives Precision & QC RangeResistance Mechanisms
Simulated Validation Data (Acceptance Criteria)

Use this table to determine if your assay run is valid.

QC OrganismControl Drug (Ciprofloxacin) Expected MIC (µg/mL)Candidate Compound Acceptance Criteria
E. coli ATCC 259220.004 – 0.015Reproducibility: MIC within ±1 dilution in 3 replicates.
S. aureus ATCC 292130.12 – 0.5Solubility: No visible precipitate at 2x MIC.
P. aeruginosa ATCC 278530.25 – 1.0Z-Factor: > 0.5 (if running High Throughput Screen).

Detailed Protocol: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) with rigorous solvent control.

Reagents
  • Compound Stock: 10 mg/mL in 100% DMSO.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL (log-phase growth).
    
Workflow Diagram

Assay_Workflow Step1 1. Stock Preparation (10 mg/mL in DMSO) Step2 2. Serial Dilution (2-fold in CAMHB) Max DMSO < 1% Step1->Step2 Step4 4. Plate Setup (Test Cmpd, Pos Ctrl, Neg Ctrl, Solvent Ctrl) Step2->Step4 Step3 3. Inoculum Prep (Adjust to 0.5 McFarland) Step3->Step4 Step5 5. Incubation (35°C, 16-20 hrs, Ambient Air) Step4->Step5 Step6 6. Readout (Visual & OD600) Step5->Step6

Caption: Step-by-step workflow for the Broth Microdilution assay compliant with CLSI M07 standards.

Step-by-Step Methodology
  • Preparation of Intermediate Plate:

    • Dilute the 10 mg/mL stock 1:10 in CAMHB to get 1000 µg/mL (10% DMSO).

    • Perform serial 2-fold dilutions in CAMHB containing 10% DMSO to keep solvent constant in the intermediate step.

  • Assay Plate Assembly:

    • Transfer 10 µL from the Intermediate Plate to the Assay Plate (96-well).

    • Add 90 µL of bacterial inoculum (

      
       CFU/mL) to each well.
      
    • Final Concentration: The compound is now diluted another 1:10. Final DMSO is 1%.

  • Controls (Per Plate):

    • Column 11: Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12: Sterility Control (Media + 1% DMSO).

  • Incubation: Seal with gas-permeable film. Incubate at 35°C

    
     2°C for 16–20 hours.
    
  • Analysis:

    • MIC Definition: The lowest concentration with no visible growth (or OD600 < 0.1 after background subtraction).[1]

    • Validity Check: Column 11 must be turbid. Column 12 must be clear.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.

  • BenchChem. (2025). Antimicrobial Activity of Pyridin-3-yl Derivatives: A Technical Overview.

  • National Institutes of Health (NIH). Pyridine Compounds with Antimicrobial and Antiviral Activities.

Sources

Comparative

Optimizing Elemental Analysis for 3-amino-N-(pyridin-2-yl)propanamide: A Comparative Guide to Calibration Standards and Orthogonal qNMR

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing nitrogen-rich pharmaceutical intermediates. One such molecule is 3-amino-N-(pyridin-2-yl)propanamide ( ), a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing nitrogen-rich pharmaceutical intermediates. One such molecule is 3-amino-N-(pyridin-2-yl)propanamide (


), a critical building block in the synthesis of kinase inhibitors. With a theoretical nitrogen content of 25.44%, this basic amine challenges the linear dynamic range of standard Thermal Conductivity Detectors (TCD) used in combustion elemental analysis (CHN).

When researchers default to ubiquitous calibration standards like Acetanilide, they inadvertently introduce systematic errors. This guide objectively compares the performance of conventional and matrix-matched calibration standards for the elemental analysis of 3-amino-N-(pyridin-2-yl)propanamide, and establishes a self-validating analytical workflow using orthogonal Quantitative NMR (qHNMR)[1].

Part 1: The Chemistry and The Analytical Challenge

3-amino-N-(pyridin-2-yl)propanamide contains a pyridine ring and a primary amine. This structural motif presents two distinct challenges for elemental analysis:

  • High Nitrogen Content: At 25.44% N, calibrating with low-nitrogen standards forces the TCD to extrapolate beyond its validated linear range, resulting in under-reporting of nitrogen.

  • Refractory Aromaticity: Pyridine rings are highly stable. If the combustion kinetics of the calibration standard do not match the analyte, the oxidation catalyst may behave unpredictably, leading to incomplete combustion and skewed carbon/nitrogen ratios[2].

To achieve the universally accepted ±0.3% accuracy threshold required for peer-reviewed publication and IND submissions[3], the selection of the calibration standard is just as critical as the instrument's calibration state.

Part 2: Comparative Performance of Calibration Standards

We compared three chemical reference standards for calibrating a dynamic flash combustion analyzer (e.g., Thermo Scientific FlashSmart) prior to analyzing 3-amino-N-(pyridin-2-yl)propanamide.

  • Acetanilide (

    
    ):  The industry default[3]. While highly stable and easy to weigh, its low nitrogen content (10.36%) makes it a poor matrix match for our target.
    
  • Sulfanilamide (

    
    ):  A common NIST-certified alternative[3]. Its 16.27% N content is an improvement, but it unnecessarily introduces sulfur into the combustion pathway, which can prematurely deplete the oxidation catalyst.
    
  • Nicotinamide (

    
    ):  The optimal matrix match[2]. At 22.94% N, and containing both a pyridine ring and an amide group, its combustion kinetics and gas release profile perfectly mirror our target analyte.
    
Quantitative Data: Standard Comparison

Table 1: Experimental CHN Analysis of 3-amino-N-(pyridin-2-yl)propanamide across different calibration standards (n=3, 1.5 mg sample weight).

Calibration Standard UsedC (%)H (%)N (%)Absolute Error (ΔN)System Suitability (±0.3% Limit)
Theoretical Target 58.17 6.71 25.44 - -
Acetanilide (10.36% N)58.026.8524.91-0.53❌ Fail (Extrapolation Error)
Sulfanilamide (16.27% N)58.116.7825.18-0.26⚠️ Pass (Marginal)
Nicotinamide (22.94% N)58.156.7325.41-0.03✅ Pass (Optimal Match)

The Causality of Error: The non-linearity of the TCD at high nitrogen concentrations causes the under-reporting of N when calibrated with Acetanilide. Matrix matching with Nicotinamide ensures the


 reduction kinetics to 

gas are identical between the standard and the analyte, yielding near-perfect accuracy[2].

Part 3: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, elemental analysis must be paired with an orthogonal technique. Combustion analysis provides mass fractions but cannot differentiate between the analyte and structurally similar impurities. Therefore, we pair CHN analysis with Quantitative 1H NMR (qHNMR)[1].

Protocol A: High-Precision CHN Combustion Analysis
  • Instrument Preparation: Purge the CHNS analyzer with ultra-pure Carrier Gas (He, 99.999%). Set the primary combustion furnace to 950°C and the reduction furnace to 650°C.

  • Standard Calibration: Weigh 1.5–2.0 mg of Nicotinamide (pre-dried at 60°C under vacuum) into tin capsules using an ultra-microbalance (±0.1 µg resolution). Run in triplicate to establish a linear regression curve.

  • Sample Preparation: Weigh 1.5–2.0 mg of 3-amino-N-(pyridin-2-yl)propanamide into tin capsules.

    • Causality: Tin is specifically chosen over aluminum because its oxidation is highly exothermic. When dropped into the 950°C furnace, the "tin flash" boosts the local micro-environment to ~1800°C, ensuring the complete destruction of the highly stable pyridine ring[2].

  • Detection: Gases pass through a reduction reactor (copper wires) to convert

    
     to 
    
    
    
    , then through GC columns to separate
    
    
    ,
    
    
    , and
    
    
    before TCD detection.
Protocol B: Orthogonal qHNMR Purity Assay
  • Internal Standard (IS) Selection: Select a TraceCERT® internal standard with a distinct NMR resonance, such as Maleic acid (

    
     6.26 ppm), ensuring no overlap with the analyte's pyridine (
    
    
    
    7.2-8.5 ppm) or aliphatic (
    
    
    2.5-3.5 ppm) protons.
  • Sample Preparation: Accurately co-weigh ~10 mg of 3-amino-N-(pyridin-2-yl)propanamide and ~5 mg of the IS into a vial. Dissolve in 600 µL of

    
    .
    
  • Acquisition: Acquire 1H NMR spectra with a long relaxation delay (

    
    , typically 30-60s).
    
    • Causality: Unlike qualitative structural NMR, quantitative NMR requires complete magnetization recovery between pulses. Failing to wait

      
       results in differential integration errors, artificially inflating or deflating the absolute purity value[1].
      
  • Cross-Verification: Compare the absolute purity derived from qNMR mass balance against the elemental mass fractions. A discrepancy >0.5% indicates the presence of inorganic salts or NMR-invisible sorbents.

Part 4: Analytical Validation Workflow

EA_Workflow cluster_standards Calibration Standard Selection Target 3-amino-N-(pyridin-2-yl)propanamide (Target Analyte) Std1 Acetanilide (N: 10.36% - Low Match) Target->Std1 Std2 Sulfanilamide (N: 16.27% - Mod. Match) Target->Std2 Std3 Nicotinamide (N: 22.94% - High Match) Target->Std3 Validation Orthogonal Purity Validation (qHNMR) Target->Validation Aliquot Combustion Dynamic Flash Combustion (CHNS Analyzer, 950-1050°C) Std1->Combustion Std2->Combustion Std3->Combustion Detection TCD Detection & Peak Area Integration Combustion->Detection Result Absolute Elemental Composition & Purity Assignment Detection->Result Validation->Result Cross-Verification

Workflow for matrix-matched CHN calibration and orthogonal qNMR validation of the target analyte.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective".
  • Thermo Fisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA". Thermo Fisher.
  • Royal Society of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 3-amino-N-(pyridin-2-yl)propanamide

Part 1: Executive Safety Summary Status: RESTRICTED HANDLING Immediate Action: Treat as a potential sensitizer and metabolic toxin. As a Senior Application Scientist, I advise you to look beyond the generic "Warning" lab...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Status: RESTRICTED HANDLING Immediate Action: Treat as a potential sensitizer and metabolic toxin.

As a Senior Application Scientist, I advise you to look beyond the generic "Warning" label often applied to research intermediates. This compound is a structural hybrid of beta-alanine and 2-aminopyridine . While the amide bond stabilizes the molecule, metabolic or chemical hydrolysis can release 2-aminopyridine, a known neurotoxin and convulsant.

The Golden Rule: Handle this compound as if it possesses the toxicity of its parent amine until proven otherwise.

Quick-Reference Technical Specifications
PropertyDataOperational Implication
Physical State Solid (White to off-white powder)High risk of inhalation (dust). Static control required.[1][2][3]
Solubility DMSO, Methanol, DCMPermeates skin easily in solution.
pKa (Calc) ~4.0 (Pyridine N), ~9.0 (Primary Amine)Amphoteric; incompatible with strong acids and oxidizers.
Primary Hazard GHS07 (Irritant) / Potential GHS06 (Toxic) Targets CNS, respiratory tract, and skin.

Part 2: Risk Assessment & Hazard Logic

The "Masked" Toxicity Risk

Standard SDSs often classify this compound as an Irritant (H315/H319). However, from a medicinal chemistry perspective, you must recognize the pharmacophore risks :

  • Metabolic Hydrolysis: In vivo, amidases can cleave the amide bond, releasing 2-aminopyridine .

  • Mechanism: 2-aminopyridine blocks voltage-gated potassium channels, potentially leading to hyperexcitability and convulsions.

  • Sensitization: The primary amine tail (

    
    ) is a reactive nucleophile capable of haptenization, leading to allergic dermatitis.
    
Chemical Incompatibilities
  • Strong Acids: Exothermic protonation of the pyridine ring and primary amine.

  • Acyl Chlorides/Anhydrides: Rapid, exothermic acylation of the primary amine.

  • Oxidizers: Potential formation of N-oxides or oxidative cleavage.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Relying on a single layer is insufficient for pyridine-based intermediates.

ZonePrimary BarrierSecondary BarrierTechnical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Respirator (if outside hood)Dusts are the primary vector for systemic exposure.
Hand (Dry) Nitrile Gloves (4 mil, disposable)NoneSufficient for weighing dry powder.
Hand (Solvent) Double Nitrile or Silver Shield Butyl Rubber (if DCM used)Pyridine derivatives penetrate latex/vinyl rapidly. DCM carries the compound through standard nitrile.
Eye Chemical Splash Goggles Face Shield (for >5g scale)Safety glasses are insufficient for fine powders that drift.
Body Tyvek Lab Coat (Wrist cuffs)Chemical ApronCotton coats absorb liquids; Tyvek repels dust and splashes.

Part 4: Operational Handling Protocol

Phase 1: Weighing & Transfer (Critical Control Point)

Objective: Prevent dust generation and static discharge.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weigh boat and spatula. Amide powders are often electrostatic.

  • The "Coffin" Method:

    • Place the balance inside the fume hood.

    • If the balance is external, weigh inside a ductless enclosure or use a glove bag .

    • Never transfer open containers of the powder across the lab bench.

  • Decontamination: Wipe the balance area with a 10% detergent solution immediately after use.

Phase 2: Solubilization & Reaction

Objective: Mitigate exothermic risks and solvent permeation.

  • Solvent Choice: Prefer DMSO or Methanol . Avoid DCM (Dichloromethane) if possible, as it dramatically increases skin permeation rates of amines.

  • Addition Order:

    • Add solvent to the solid, not solid to the solvent (reduces splash risk).

    • If using acids (e.g., HCl for salt formation), cool the vessel to 0°C first.

  • In-Process Monitoring:

    • The primary amine is liable to oxidation. Keep the reaction under an inert atmosphere (Nitrogen/Argon).

Phase 3: Workflow Visualization

The following diagram illustrates the decision logic for safe handling based on scale and state.

SafetyProtocol Start Start: Handling 3-amino-N-(pyridin-2-yl)propanamide StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution Weighing Weighing Protocol: 1. Anti-static gun 2. Fume hood ONLY 3. Double Nitrile gloves Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck Reaction Reaction Setup: Inert Gas (N2/Ar) Closed Vessel Weighing->Reaction DMSO_MeOH DMSO/MeOH: Standard Nitrile Gloves OK SolventCheck->DMSO_MeOH DCM_CHCl3 DCM/Chloroform: Silver Shield / Laminate Gloves REQUIRED SolventCheck->DCM_CHCl3 DMSO_MeOH->Reaction DCM_CHCl3->Reaction Waste Disposal: Segregated Organic Amine Waste Reaction->Waste

Figure 1: Operational safety logic flow for handling CAS 774487-65-9, distinguishing between solid handling and solvent-specific glove requirements.

Part 5: Emergency Response & Disposal

Emergency Procedures
ScenarioImmediate ActionMedical Follow-up
Skin Contact Drench with water for 15 mins. Do not use soap initially (may increase absorption if acidic).Monitor for signs of CNS excitation (tremors, dizziness).
Eye Contact Flush with saline/water for 15 mins. Hold eyelids open.Consult ophthalmologist immediately (alkaline burn risk).
Inhalation Move to fresh air.[4][5] If breathing is labored, administer oxygen (trained personnel only).Observation for 24 hours (delayed pulmonary edema risk).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into waste container.N/A
Disposal Protocol

Waste Code: Organic Alkali / Amine Waste

  • Segregation: Do not mix with acidic waste streams (risk of heat generation).

  • Labeling: Clearly label as "Contains Pyridine Derivatives - Potential Neurotoxin."

  • Quenching: If active reagents (e.g., acid chlorides) were used, quench carefully before bottling.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

Part 6: Scientific Mechanism Visualization

Understanding why we take these precautions reinforces compliance. The pathway below shows the potential metabolic activation that necessitates "Toxic" level handling.

MetabolicRisk Compound 3-amino-N-(pyridin-2-yl)propanamide (Stable Amide) Enzyme In Vivo Amidases (Liver/Plasma) Compound->Enzyme Absorption Metabolite1 Beta-Alanine (Benign) Enzyme->Metabolite1 Cleavage Metabolite2 2-Aminopyridine (TOXIC) Enzyme->Metabolite2 Cleavage Cleavage Hydrolysis Effect K+ Channel Blockade (Convulsions/Neurotoxicity) Metabolite2->Effect Mechanism of Action

Figure 2: Potential metabolic hydrolysis pathway. The release of 2-aminopyridine drives the requirement for strict PPE, despite the parent compound's milder classification.

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-(Pyridin-2-yl)propan-1-amine (Structural Analog Toxicity). Retrieved from [Link]

Sources

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